Guanosine-3'-diphosphate
Description
Historical Perspectives on Nucleotide Metabolism Research
The investigation into nucleotide metabolism has a rich history, dating back to the early 20th century. numberanalytics.com Early research focused on identifying the fundamental building blocks of nucleic acids, the purine (B94841) and pyrimidine (B1678525) bases. numberanalytics.com This foundational work paved the way for understanding the complex pathways of nucleotide synthesis and degradation. numberanalytics.com The field has seen a resurgence of interest, driven by the recognition of nucleotides' critical roles in immunometabolism and cancer pathogenesis. frontiersin.org
Key milestones in nucleotide research include the elucidation of de novo and salvage synthesis pathways, which describe how cells produce nucleotides from simple precursors or recycle them from existing components. numberanalytics.comnih.gov The discovery of nucleotide receptors in the 1970s by Geoffrey Burnstock, initially termed purinoreceptors, further expanded the known functions of these molecules to include extracellular signaling. nih.gov These receptors are now known to be activated by a range of purine and pyrimidine nucleotides. nih.gov
Foundational Discoveries of Guanosine-3'-diphosphate Functions
A significant breakthrough in understanding the specific roles of guanosine (B1672433) nucleotides came with the discovery of guanosine 3',5'-bis(diphosphate) (ppGpp) and its precursor, guanosine 5'-triphosphate, 3'-diphosphate (pppGpp). In bacteria, ppGpp acts as an alarmone, a signaling molecule produced in response to stressful conditions such as nutrient deprivation. researchgate.netnih.gov This "stringent response" coordinates a wide array of cellular activities to conserve resources and promote survival. researchgate.net
The synthesis and degradation of ppGpp are tightly controlled. nih.gov In Escherichia coli, the enzymes RelA and SpoT are responsible for its metabolism. researchgate.net RelA synthesizes ppGpp in response to amino acid starvation, while SpoT can both synthesize and hydrolyze it. researchgate.netoup.com Studies in the 1970s began to unravel the complex kinetics of this system, revealing that pppGpp is synthesized first and then converted to ppGpp. nih.gov It was also determined that the primary degradation product of ppGpp is guanosine 5'-diphosphate (GDP). pnas.orgpnas.org
Further research has shown that ppGpp can influence a variety of cellular processes, including the regulation of rRNA synthesis, although it may not be the sole factor in growth rate-dependent control. pnas.org It also plays a role in bacterial virulence, persistence, and antimicrobial resistance. researchgate.net
Conceptual Framework for this compound Research in Contemporary Biology
Current research on guanosine nucleotides continues to build on these foundational discoveries, employing advanced techniques to further elucidate their complex roles. Systems biology approaches, combining experimental and mathematical modeling, are being used to understand the intricate regulatory effects of alarmones like ppGpp. nih.gov
A major focus of contemporary research is the role of guanosine nucleotides in signal transduction. GTPases, enzymes that hydrolyze guanosine triphosphate (GTP) to GDP, act as molecular switches in a vast number of signaling pathways. wikipedia.org The cycle between the active GTP-bound state and the inactive GDP-bound state controls processes ranging from gene expression and cell proliferation to cytoskeletal dynamics and vesicular transport. wikipedia.orgecmdb.ca
The connection between nucleotide metabolism and disease is another significant area of investigation. Disruptions in nucleotide metabolism have been linked to antibiotic treatment failure in bacterial infections. frontiersin.org Furthermore, the role of nucleotides in immunometabolism and cancer pathogenesis is an expanding field of study. frontiersin.org The development of nucleotide analogs as therapeutic agents for cancer and viral infections highlights the clinical relevance of this research. frontiersin.org
Interactive Data Table: Key Molecules in Guanosine Nucleotide Metabolism
| Compound Name | Abbreviation | Key Function(s) |
| This compound | 3'-GDP | A specific isomer of GDP. |
| Guanosine-5'-diphosphate | GDP | Product of GTP hydrolysis by GTPases, involved in signal transduction. wikipedia.org |
| Guanosine-5'-triphosphate | GTP | Energy source for protein synthesis and gluconeogenesis; essential for signal transduction. wikipedia.org |
| Guanosine 3',5'-bis(diphosphate) | ppGpp | Alarmone in bacteria, mediates the stringent response to stress. researchgate.netnih.gov |
| Guanosine 5'-triphosphate, 3'-diphosphate | pppGpp | Precursor to ppGpp. nih.gov |
| Guanosine 3'-monophosphate | 3'-GMP | A guanosine phosphate (B84403) with a single phosphate group at the 3' position. nih.gov |
Structure
2D Structure
Properties
CAS No. |
13098-76-5 |
|---|---|
Molecular Formula |
C10H15N5O11P2 |
Molecular Weight |
443.2 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H15N5O11P2/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-5(17)6(3(1-16)24-9)25-28(22,23)26-27(19,20)21/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H2,19,20,21)(H3,11,13,14,18)/t3-,5-,6-,9-/m1/s1 |
InChI Key |
GNKPWIYRLONLSO-UUOKFMHZSA-N |
SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)OP(=O)(O)OP(=O)(O)O)O)N=C(NC2=O)N |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)(O)OP(=O)(O)O)O)NC(=NC2=O)N |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)OP(=O)(O)OP(=O)(O)O)O)NC(=NC2=O)N |
Origin of Product |
United States |
Biosynthesis and Metabolic Integration of Guanosine 3 Diphosphate
De Novo Synthetic Pathways of Guanine (B1146940) Nucleotides
The de novo synthesis of purine (B94841) nucleotides is a highly conserved and energy-intensive process that builds the purine ring from simple precursor molecules. tandfonline.comwikipedia.org This pathway culminates in the synthesis of inosine (B1671953) monophosphate (IMP), which serves as a crucial branch point for the production of both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). nih.govecmdb.cawikipedia.org
Enzymatic Steps Leading to Guanosine Monophosphate (GMP) Synthesis
The conversion of IMP to GMP is a two-step enzymatic process that introduces the characteristic guanine base structure. nih.govwikipedia.orggoogle.com
The initial and rate-limiting step is the oxidation of IMP to xanthosine (B1684192) monophosphate (XMP). nih.govwikipedia.org This reaction is catalyzed by the enzyme IMP dehydrogenase (IMPDH) , which utilizes NAD+ as a cofactor. nih.govnih.gov Following the formation of XMP, the final step is the amination of XMP to yield GMP. This reaction is catalyzed by GMP synthetase (GMPS) , which utilizes glutamine as the amino group donor and requires energy in the form of ATP. google.comnih.govqmul.ac.uk
| Reaction Step | Enzyme | Substrate(s) | Product(s) | Cofactor/Energy Source |
| Oxidation | IMP Dehydrogenase (IMPDH) | Inosine Monophosphate (IMP) | Xanthosine Monophosphate (XMP) | NAD+ |
| Amination | GMP Synthetase (GMPS) | Xanthosine Monophosphate (XMP), Glutamine, ATP | Guanosine Monophosphate (GMP), Glutamate, AMP, Diphosphate (B83284) | ATP |
Table 1: Enzymatic Conversion of IMP to GMP
Conversion of Guanosine Monophosphate to Guanosine Diphosphate
Once GMP is synthesized, it is phosphorylated to its diphosphate form. The canonical product of this reaction in general metabolism is Guanosine-5'-diphosphate (GDP).
The phosphorylation of GMP to GDP is catalyzed by the enzyme Guanylate Kinase (GK) , also known as GMP kinase. uniprot.orgnih.govplos.org This enzyme facilitates the transfer of a phosphate (B84403) group from ATP to the 5' position of GMP, yielding ADP and GDP. uniprot.orgnih.gov Guanylate kinases are highly conserved across prokaryotes and eukaryotes. nih.gov
Research has shown that guanylate kinases exhibit specificity for their substrates. For instance, recombinant guanylate kinase from the parasite Brugia malayi can utilize both GMP and dGMP as substrates. uniprot.org While the primary reaction is the phosphorylation of the 5' position, it is crucial to distinguish this from the synthesis involving the 3' position.
It is important to note that the direct synthesis of a standalone "Guanosine-3'-diphosphate" from GMP via guanylate kinase is not a recognized step in primary nucleotide metabolism. Instead, the diphosphate group at the 3' position is a feature of the alarmone Guanosine-3',5'-bis(diphosphate) (ppGpp) , which is synthesized through a distinct pathway. tandfonline.comnih.gov The synthesis of ppGpp involves the transfer of a pyrophosphate group from ATP to the 3'-hydroxyl of either GTP or GDP, a reaction catalyzed by RelA/SpoT homolog (RSH) enzymes in bacteria. tandfonline.com
In some organisms, such as Mycobacterium tuberculosis, guanylate kinase activity can also be regulated by post-translational modifications like phosphorylation. uniprot.org Phosphorylation of specific residues can perturb the enzyme's catalytic function, thereby controlling the production of GDP. uniprot.org
Salvage Pathways for Guanosine Nucleotide Production
In addition to de novo synthesis, cells can recycle pre-existing purine bases and nucleosides from the breakdown of DNA and RNA through salvage pathways. nih.gov These pathways are more energy-efficient as they bypass the numerous steps required for building the purine ring from scratch.
Mechanisms of Guanine Nucleoside and Base Utilization
The key enzyme in the purine salvage pathway is hypoxanthine-guanine phosphoribosyltransferase (HGPRT) . wikipedia.org This enzyme catalyzes the conversion of the free purine bases hypoxanthine (B114508) and guanine directly to their respective mononucleotides, IMP and GMP, by transferring a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP).
Another mechanism involves the salvage of nucleosides. Guanosine kinase can phosphorylate guanosine directly to GMP, using ATP as the phosphate donor. Subsequently, the newly formed GMP can enter the main metabolic stream to be converted to GDP and GTP. plos.org
| Salvage Mechanism | Enzyme | Substrate(s) | Product |
| Base Salvage | Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) | Guanine, 5-phosphoribosyl-1-pyrophosphate (PRPP) | Guanosine Monophosphate (GMP) |
| Nucleoside Salvage | Guanosine Kinase | Guanosine, ATP | Guanosine Monophosphate (GMP) |
Table 2: Guanine Nucleotide Salvage Pathways
Role of Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) in Guanine Nucleotide Salvage Leading to this compound Precursors
The purine salvage pathway is a critical metabolic route for recycling purine bases, conserving the significant energy required for their de novo synthesis. A key enzyme in this pathway is Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT). HGPRT catalyzes the conversion of the free purine bases guanine and hypoxanthine into their respective nucleotide forms, Guanosine Monophosphate (GMP) and Inosine Monophosphate (IMP). qmul.ac.ukpnas.org This reaction utilizes 5-phospho-α-D-ribose 1-diphosphate (PRPP) as the donor of the ribose-phosphate moiety.
The primary product of HGPRT relevant to guanine nucleotide metabolism is GMP. GMP is the foundational precursor for all other guanosine nucleotides, including the well-known Guanosine-5'-diphosphate (GDP) and Guanosine-5'-triphosphate (GTP). drugbank.com Through the action of kinases, GMP is phosphorylated to GDP, which can be further phosphorylated to GTP. Therefore, the activity of HGPRT is essential for maintaining the cellular pool of GMP, which serves as the ultimate precursor from which any theoretical synthesis of this compound would originate.
Interconversion of this compound with Other Nucleotides
The interconversion of nucleotides is a dynamic and essential process for maintaining cellular homeostasis, supporting biosynthesis, and regulating signaling pathways. This network of reactions ensures that the cell has the appropriate balance of nucleotides for its various needs.
Nucleoside Diphosphate Kinase Activity and this compound Turnover
Nucleoside Diphosphate Kinases (NDPKs) are housekeeping enzymes responsible for maintaining equilibrium among the various nucleoside diphosphates (NDPs) and triphosphates (NTPs). wikipedia.org The primary mechanism involves the transfer of a terminal phosphate group from a donor NTP, most commonly ATP, to an acceptor NDP. wikipedia.orgwikipedia.org For guanine nucleotides, NDPK's canonical role is the phosphorylation of GDP to produce GTP, a reaction vital for signal transduction and protein synthesis. wikipedia.orgwikipedia.org
While there is no direct evidence of NDPK acting on this compound, its activity is central to the turnover of the broader guanine nucleotide pool. For example, studies have shown that when the (p)ppGpp-degrading enzyme is complemented with NDPK, the decay of ppGpp is accelerated, leading to the formation of GTP and GDP. hmdb.ca This indicates an indirect but powerful influence of NDPK on the fate of guanine nucleotides containing 3' phosphates. Any potential turnover of this compound would likely be influenced by NDPK's regulation of the relative concentrations of GDP and GTP, which could serve as precursors or be products of its degradation.
Purine Nucleotide Cycle Intermediates and this compound Homeostasis
The Purine Nucleotide Cycle is a metabolic pathway that primarily interconverts adenine (B156593) nucleotides to regulate their levels and to generate fumarate, an intermediate of the citric acid cycle. thebiogrid.org The cycle consists of three enzymatic steps that convert Adenosine Monophosphate (AMP) to Inosine Monophosphate (IMP) and back to AMP.
The key link between the purine nucleotide cycle and guanosine nucleotide homeostasis is the intermediate IMP. IMP stands at a critical metabolic branch point; it can be converted either to adenylosuccinate and then to AMP, continuing the purine nucleotide cycle, or it can be oxidized by IMP dehydrogenase to form Xanthosine Monophosphate (XMP), which is then converted to GMP. drugbank.com
Therefore, the flux through the purine nucleotide cycle directly impacts the availability of IMP for GMP synthesis. High activity within the cycle would consume IMP to replenish AMP, thereby reducing the substrate available for the GMP synthesis pathway. Conversely, a lower rate of the cycle would allow more IMP to be channeled towards GMP production. This regulation of the GMP pool, which is the foundational block for other guanosine nucleotides, is how the purine nucleotide cycle would exert control over the homeostasis of any guanosine derivative, including the theoretical this compound.
Catabolism and Degradation of Guanosine 3 Diphosphate
Enzymatic Hydrolysis of the Pyrophosphate Bond in Guanosine-3'-diphosphate
The initial step in the degradation of this compound often involves the removal of its phosphate (B84403) groups. This is accomplished by phosphatases that hydrolyze the pyrophosphate bond.
While much of the research on guanosine (B1672433) nucleotide phosphatases has centered on the stringent response alarmones guanosine 5'-diphosphate 3'-diphosphate (ppGpp) and guanosine 5'-triphosphate 3'-diphosphate (pppGpp), the principles of pyrophosphate bond hydrolysis are applicable. Enzymes such as guanosine-3′,5′-bis(diphosphate) 3′-diphosphatase (EC 3.1.7.2) catalyze the removal of the 3'-pyrophosphate from ppGpp to yield GDP and diphosphate (B83284) wikipedia.orgqmul.ac.uk. This enzyme, also known as PpGpp-3'-pyrophosphohydrolase, belongs to the family of hydrolases that act on diphosphoric monoester bonds wikipedia.org.
Another related enzyme, guanosine-5'-triphosphate,3'-diphosphate diphosphatase (EC 3.6.1.40), hydrolyzes the 5'-phosphate from pppGpp to produce ppGpp and phosphate wikipedia.orgmonarchinitiative.org. Although these enzymes are specific to the highly phosphorylated (p)ppGpp molecules, they demonstrate the existence of specific phosphatases that can recognize and act upon the 3'-position of guanosine nucleotides. The degradation of this compound would likely be carried out by a nucleotidase or phosphatase capable of hydrolyzing the 3'-diphosphate group to yield guanosine and pyrophosphate.
| Enzyme Class | EC Number | Reaction | Common Names |
| Diphosphoric Monoester Hydrolases | 3.1.7.2 | Guanosine 3',5'-bis(diphosphate) + H₂O → GDP + diphosphate | Guanosine-3',5'-bis(diphosphate) 3'-pyrophosphatase, PpGpp-3'-pyrophosphohydrolase |
| Phosphorus-containing Anhydride Hydrolases | 3.6.1.40 | Guanosine 5'-triphosphate,3'-diphosphate + H₂O → Guanosine 5'-diphosphate,3'-diphosphate + phosphate | pppGpp 5'-phosphohydrolase, Guanosine pentaphosphatase |
Nucleotidases are a broad class of enzymes that catalyze the dephosphorylation of nucleotides. 5'-Nucleotidases (EC 3.1.3.5) are well-characterized and hydrolyze 5'-nucleotides to their corresponding nucleosides and phosphate nih.gov. Many of these enzymes exhibit broad substrate specificity and can act on various phosphorylated metabolites nih.gov. For instance, some nonspecific phosphohydrolases, such as acid and alkaline phosphatases, can act on a wide range of substrates including 3'- and 5'-nucleoside monophosphates and diphosphates nih.gov.
The regulation of these nucleotidases is crucial for controlling the intracellular pools of nucleotides. The activity of these enzymes can be influenced by factors such as pH and the availability of divalent metal ions like Mg²⁺ nih.gov. The substrate specificity of nucleotidases for this compound has not been extensively detailed, but it is plausible that broad-specificity phosphatases are responsible for its dephosphorylation to guanosine. In Escherichia coli, the enzyme pppGpp-5'-phosphohydrolase shows specificity for a free, unsubstituted phosphate group at the 3'-OH position, indicating that substitutions at this position are critical for enzyme recognition nih.gov.
Deamination Pathways of Guanine (B1146940) Nucleotides Originating from this compound
Following dephosphorylation to the nucleoside level, the guanine base can be modified by deamination. This process is a key step in the catabolic pathway of purines.
Once this compound is converted to guanosine, the enzyme guanosine deaminase (EC 3.5.4.15) catalyzes the hydrolytic deamination of guanosine to form xanthosine (B1684192) and ammonia wikipedia.org. This enzyme belongs to the family of hydrolases that act on carbon-nitrogen bonds in cyclic amidines wikipedia.org. Studies on guanosine deaminase from tea leaves have shown that the enzyme has an optimal pH of 7.5 and can also act on 2'-deoxyguanosine tandfonline.com. The deamination of the guanine base is a critical step that channels the molecule towards further degradation researchgate.net.
| Enzyme | EC Number | Substrate | Product |
| Guanosine Deaminase | 3.5.4.15 | Guanosine | Xanthosine, NH₃ |
| Guanine Deaminase | 3.5.4.3 | Guanine | Xanthine, NH₃ |
The product of guanosine deamination is xanthosine. Xanthosine can then be further metabolized. In the context of purine (B94841) degradation, the typical pathway involves the cleavage of the glycosidic bond in xanthosine by a purine nucleoside phosphorylase to yield xanthine and ribose-1-phosphate. Xanthine is a central intermediate in the degradation of purine nucleotides nih.govresearchgate.net.
While the direct conversion of guanosine derivatives to Xanthosine Monophosphate (XMP) is a step in the de novo synthesis of GMP from IMP, it is not typically considered a primary catabolic route for guanosine itself researchgate.netwikipedia.orgwikipedia.org. The catabolic cascade generally proceeds from the dephosphorylated nucleoside. Once xanthine is formed, it is further oxidized to uric acid by the enzyme xanthine oxidase in many organisms, including humans researchgate.netnih.gov.
Nucleoside Salvage and Excretion Pathways for this compound Catabolites
The products of this compound catabolism, such as guanine and guanosine, can either be recycled through salvage pathways or be further degraded for excretion.
Salvage pathways are energy-efficient mechanisms that reuse purine bases and nucleosides to synthesize new nucleotides wikipedia.orgfiveable.me. The key enzyme in the salvage of guanine is hypoxanthine-guanine phosphoribosyltransferase (HGPRT). HGPRT catalyzes the transfer of a phosphoribosyl group from phosphoribosyl pyrophosphate (PRPP) to guanine, reforming Guanosine Monophosphate (GMP) nih.govnih.gov. This allows the cell to conserve energy by avoiding the more complex de novo synthesis pathway fiveable.menih.gov.
If not salvaged, the purine catabolites are further broken down. As mentioned, guanine can be deaminated to xanthine by guanine deaminase wikipedia.orgnih.govresearchgate.net. Xanthine is then converted to uric acid by xanthine oxidase nih.gov. Uric acid has low solubility and is the final excretion product of purine metabolism in humans and some other animals nih.gov. It is transported to the kidneys and excreted in the urine youtube.com.
| Pathway | Key Enzyme(s) | Substrate(s) | Product(s) | Function |
| Purine Salvage | Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) | Guanine, PRPP | GMP, Pyrophosphate | Recycles purine bases to nucleotides. |
| Purine Excretion | Guanine Deaminase, Xanthine Oxidase | Guanine, Xanthine | Xanthine, Uric Acid | Degrades purine bases for excretion. |
Guanine Nucleoside Transport Mechanisms
The movement of guanine-based nucleosides, such as guanosine, and the nucleobase guanine across cellular membranes is a critical step in their metabolism and salvage. This process is mediated by specialized membrane transport proteins known as nucleoside transporters (NTs). wikipedia.org Due to their hydrophilic nature, nucleosides cannot freely diffuse across the lipid bilayer and rely on these transporters for cellular uptake and release. nih.gov These transporters are broadly classified into two major families: the Equilibrative Nucleoside Transporters (ENTs) and the Concentrative Nucleoside Transporters (CNTs). frontiersin.org
Equilibrative Nucleoside Transporters (ENTs): Belonging to the SLC29 gene family, ENTs are sodium-independent transporters that facilitate the bidirectional movement of nucleosides and nucleobases down their concentration gradient. nih.govebi.ac.uk The two best-characterized members are ENT1 and ENT2. While both can transport a broad range of purine and pyrimidine (B1678525) nucleosides, ENT2 generally shows a higher affinity for nucleobases, including guanine, compared to ENT1. nih.govresearchgate.net Studies in rat cortical astrocytes and neurons have confirmed that both guanine and guanosine are taken up into the cells via a sodium-independent mechanism, with ENT2 being the primary transporter involved. nih.gov In these studies, guanine exhibited a higher affinity and uptake clearance than guanosine. nih.gov The transport activity of ENTs can be inhibited by compounds like dipyridamole. nih.gov
Concentrative Nucleoside Transporters (CNTs): Part of the SLC28 gene family, CNTs are sodium-dependent symporters that transport nucleosides into the cell against a concentration gradient. frontiersin.org This active transport mechanism is crucial for the efficient salvage of nucleosides from extracellular fluid. nih.gov The family includes three main members: CNT1, CNT2, and CNT3. Their substrate selectivity varies; CNT1 preferentially transports pyrimidine nucleosides, whereas CNT2 is selective for purine nucleosides like guanosine. frontiersin.orgnih.gov CNT3 has a broader selectivity, transporting both purine and pyrimidine nucleosides. nih.govresearchgate.net Therefore, CNT2 plays a significant role in the active uptake of guanosine for intracellular metabolic pathways. nih.gov
Table 1: Major Guanine Nucleoside Transporters
| Transporter Family | Transporter Member | Gene Family | Transport Mechanism | Substrate Specificity (Guanine-based) |
|---|---|---|---|---|
| Equilibrative Nucleoside Transporters (ENTs) | ENT1 | SLC29 | Na+-independent, bidirectional | Guanosine |
| Equilibrative Nucleoside Transporters (ENTs) | ENT2 | SLC29 | Na+-independent, bidirectional | Guanosine, Guanine (higher affinity) |
| Concentrative Nucleoside Transporters (CNTs) | CNT2 | SLC28 | Na+-dependent, unidirectional influx | Guanosine and other purine nucleosides |
| Concentrative Nucleoside Transporters (CNTs) | CNT3 | SLC28 | Na+-dependent, unidirectional influx | Guanosine and other purine/pyrimidine nucleosides |
Excretion of Guanine Catabolites Derived from this compound
Following the dephosphorylation of guanosine nucleotides to guanosine, the catabolic pathway proceeds to break down the nucleoside into its constituent parts for excretion. The first step is the cleavage of guanosine by the enzyme purine nucleoside phosphorylase (PNP) into the purine base guanine and ribose-1-phosphate. nih.gov
The guanine is then further metabolized. It undergoes deamination by the enzyme guanine deaminase to form xanthine. nih.gov Subsequently, the enzyme xanthine oxidase catalyzes the oxidation of xanthine to form uric acid, which is the final product of purine degradation in humans and some other animals. droracle.airesearchgate.net This pathway ensures the removal of excess nitrogen from purine breakdown in a form that can be efficiently excreted. basicmedicalkey.com
The final excretory product of guanine metabolism varies among different animal groups, largely as an adaptation to their environment, particularly water availability. lumenlearning.com
Uricotelic Animals: In humans, great apes, birds, reptiles, and most terrestrial insects, the primary nitrogenous waste from purine metabolism is uric acid. lumenlearning.comcuny.edu Uric acid is poorly soluble in water and is excreted as a paste or solid, which is an effective mechanism for water conservation. lumenlearning.comcuny.edu
Guanotelic Animals: Some animals, notably arachnids like spiders and scorpions, excrete guanine directly as their main nitrogenous waste product. wikipedia.orgvedantu.com Guanine is even less soluble than uric acid, making this an extreme adaptation for arid environments. vedantu.comwikipedia.org
Table 2: Primary Excretory Products of Guanine Catabolism in Different Animal Groups
| Excretion Type | Primary Catabolite | Key Animal Groups | Characteristics |
|---|---|---|---|
| Uricotelism | Uric Acid | Humans, Birds, Reptiles, Terrestrial Insects | Low water solubility; excreted as a paste or solid to conserve water. lumenlearning.com |
| Guanotelism | Guanine | Spiders, Scorpions (Arachnida) | Very low water solubility; an adaptation for arid environments. wikipedia.orgvedantu.com |
| Ureotelism | Uric Acid (from purines), Urea (primary overall) | Most Mammals | Uric acid is the end-product of purine breakdown, but urea is the main nitrogenous waste. basicmedicalkey.comlumenlearning.com |
Enzymatic Transformations and Functional Roles of Guanosine 3 Diphosphate
Guanosine-3'-diphosphate as a Substrate for Nucleotide Interconversion
GDP serves as a crucial intermediate in the synthesis of other essential nucleotides, ensuring the appropriate balance of cellular nucleotide pools required for processes like DNA replication and RNA synthesis.
Nucleoside diphosphate (B83284) kinases (NDPKs) are housekeeping enzymes that catalyze the reversible transfer of the terminal (γ) phosphate (B84403) group from a nucleoside triphosphate (NTP) to a nucleoside diphosphate (NDP). wikipedia.orgresearchgate.net In this "ping-pong" mechanism, GDP acts as a phosphate acceptor. wikipedia.orgnih.gov Typically, adenosine (B11128) triphosphate (ATP) serves as the primary phosphate donor, leading to the formation of guanosine (B1672433) triphosphate (GTP) and adenosine diphosphate (ADP). nih.govwikipedia.org
The general reaction is as follows: GDP + ATP ⇌ GTP + ADP nih.gov
This reaction is vital for maintaining the cellular pool of GTP, which is used as an energy source for processes like protein synthesis and gluconeogenesis. wikipedia.org NDPKs exhibit broad substrate specificity but often show a high preference for guanosine diphosphate as a substrate. nih.gov By readily converting GDP to GTP, NDPKs ensure that the energy generated from metabolic pathways, such as the citric acid cycle where one molecule of GTP is produced, can be interconverted with the more abundant ATP currency of the cell. wikipedia.orgwikipedia.org
| Molecule | Role | Enzyme |
|---|---|---|
| This compound (GDP) | Phosphate Acceptor | Nucleoside Diphosphate Kinase (NDPK) |
| Adenosine Triphosphate (ATP) | Phosphate Donor | |
| Guanosine Triphosphate (GTP) | Product |
The synthesis of DNA requires deoxyribonucleotides, which are generated from their corresponding ribonucleotides by the enzyme ribonucleotide reductase (RNR). wikipedia.org RNR catalyzes the reduction of the 2'-hydroxyl group on the ribose sugar of nucleoside diphosphates to produce deoxyribonucleoside diphosphates. wikipedia.org this compound is a direct substrate for this essential enzyme, being converted into deoxyguanosine diphosphate (dGDP). wikipedia.orgquizlet.com
The reaction is: GDP + NADPH + H⁺ → dGDP + NADP⁺ + H₂O (Simplified, showing reductant)
This conversion is a critical step in providing the necessary building blocks for DNA replication and repair. wikipedia.org The activity of RNR is tightly regulated to maintain a balanced supply of all four deoxyribonucleotides. This regulation is partly achieved through allosteric control, where the binding of specific nucleotide effectors to the enzyme modulates its substrate specificity. For instance, the binding of deoxythymidine triphosphate (dTTP) can induce the reduction of GDP. wikipedia.org
This compound in GTPase Cycles
GTPases are a large superfamily of hydrolase enzymes that function as molecular switches in a vast array of fundamental cellular processes, including signal transduction, cell proliferation, and intracellular transport. researchgate.netwikipedia.org These proteins cycle between an active, GTP-bound state and an inactive, GDP-bound state. researchgate.netresearchgate.net this compound represents the "off" state in this regulatory cycle.
Small GTPases, such as those from the Ras superfamily, bind to guanine (B1146940) nucleotides with high affinity. researchgate.net In its active state, the GTPase is bound to GTP. The intrinsic GTPase activity of the protein, which can be very slow, catalyzes the hydrolysis of the γ-phosphate bond of GTP. researchgate.netnih.gov This reaction cleaves GTP into GDP and an inorganic phosphate (Pi). wikipedia.orgnih.gov
GTP + H₂O → GDP + Pi
The release of the γ-phosphate induces a significant conformational change in the GTPase, particularly in regions known as the switch I and switch II loops. acs.org This change results in the protein adopting its inactive, GDP-bound conformation. researchgate.net In this state, the GTPase is unable to interact with its downstream effector proteins, thereby terminating the signal. researchgate.net
The transition between the inactive GDP-bound and active GTP-bound states is tightly controlled by two main classes of regulatory proteins:
Guanine Nucleotide Exchange Factors (GEFs): To reactivate the GTPase, the bound GDP must be released, as the cellular concentration of GTP is much higher than that of GDP, ensuring that GTP will readily bind once the nucleotide-binding pocket is empty. wikipedia.org GEFs promote this process by binding to the GDP-bound GTPase and inducing conformational changes that decrease the affinity for GDP, facilitating its dissociation. wikipedia.orgnih.gov
GTPase-Activating Proteins (GAPs): GAPs accelerate the inactivation of GTPases by dramatically increasing the rate of GTP hydrolysis. nih.govnih.gov They bind to the active GTP-bound GTPase and stabilize the transition state of the hydrolysis reaction, sometimes by contributing catalytic residues to the active site. acs.org
Guanine Nucleotide Dissociation Inhibitors (GDIs): GDIs represent another layer of regulation. They bind to the GDP-bound form of some GTPases, sequestering them in the cytosol and preventing their interaction with GEFs at the cell membrane, thus keeping them in an inactive state. researchgate.netresearchgate.net
| Regulatory Protein | Function | Target GTPase State |
|---|---|---|
| Guanine Nucleotide Exchange Factor (GEF) | Promotes GDP release for GTP binding (Activation) | GDP-bound (Inactive) |
| GTPase-Activating Protein (GAP) | Accelerates GTP hydrolysis to GDP (Inactivation) | GTP-bound (Active) |
| Guanine Nucleotide Dissociation Inhibitor (GDI) | Inhibits GDP dissociation (Keeps Inactive) | GDP-bound (Inactive) |
The structural differences between the GDP-bound and GTP-bound states of GTPases are fundamental to their function as molecular switches. wikipedia.org X-ray crystallography studies have revealed that the primary conformational changes occur in the switch I and switch II regions. nih.gov
In the active, GTP-bound state, these switch regions are ordered and form a surface that is recognized by and binds to specific downstream effector proteins. acs.org The γ-phosphate of GTP is crucial for stabilizing this active conformation through interactions with conserved amino acid residues in the P-loop (G-domain) and with a magnesium ion (Mg²⁺). wikipedia.org
Upon hydrolysis of GTP to GDP, the loss of the γ-phosphate leads to the relaxation of the switch I and II regions into a more flexible and different conformation. researchgate.net This GDP-bound conformation is not recognized by effector proteins, effectively turning the signaling pathway off. acs.org The interaction with GDP is maintained through hydrogen bonds between the protein and the guanine base, the ribose sugar, and the α- and β-phosphates. mdpi.com GEFs interact with the GTPase in a way that disrupts these interactions, particularly those involving the phosphates and the Mg²⁺ ion, prying open the nucleotide-binding site to allow GDP to escape. nih.gov
This compound in Alarmone Synthesis
Guanosine-5'-diphosphate (GDP) is a critical precursor in the synthesis of guanosine-based alarmones, which are intracellular signaling molecules that regulate broad physiological responses in bacteria and plants, particularly in response to nutritional stress. researchgate.net This process, known as the stringent response, is mediated by the rapid accumulation of guanosine tetraphosphate (B8577671) (ppGpp) and guanosine pentaphosphate (pppGpp). researchgate.net These alarmones act as global regulators, reprogramming transcription, translation, and metabolism to help the organism adapt and survive under adverse conditions. researchgate.netnih.gov
The synthesis and degradation of ppGpp and pppGpp are primarily controlled by a widely conserved superfamily of enzymes known as RelA/SpoT homologs (RSH). nih.govnih.gov These enzymes catalyze the transfer of a pyrophosphate group from a donor molecule, typically ATP, to the 3'-hydroxyl position on the ribose of either GDP or GTP. researchgate.netnih.gov
RSH enzymes are broadly classified into two main types:
"Long" RSH enzymes: These are large, multi-domain proteins that often possess both synthetase and hydrolase activity, allowing them to both produce and degrade alarmones. nih.govoup.com Examples include Rel, RelA, and SpoT in bacteria. nih.gov The synthetase domain is responsible for the phosphorylation of GDP/GTP, while the hydrolase domain removes the 3'-pyrophosphate. researchgate.net
Small Alarmone Synthetases (SAS): These are smaller, single-domain enzymes that typically only have synthetase activity. nih.gov Examples include RelP and RelQ (also known as SAS1 and SAS2). drugbank.com
In response to specific stress signals, such as amino acid starvation, RSH enzymes are activated. acs.org For example, the bacterial RelA protein is activated on the ribosome when it detects an uncharged tRNA molecule in its A-site, signaling a shortage of amino acids for protein synthesis. acs.org This activation triggers the enzyme's synthetase function, leading to the phosphorylation of GDP or GTP.
The conversion of GDP to ppGpp and GTP to pppGpp by RSH enzymes is a magnesium-dependent pyrophosphorylation reaction. wikipedia.orgnih.gov The synthetase domain of an RSH enzyme binds both the guanosine nucleotide (GDP or GTP) and an ATP molecule. nih.gov The core mechanism involves a nucleophilic attack from the 3'-hydroxyl oxygen of the guanosine nucleotide on the β-phosphate of ATP. wikipedia.org
This reaction transfers the β- and γ-phosphates of ATP as a pyrophosphate unit to the 3' position of GDP or GTP, yielding ppGpp or pppGpp, respectively, and releasing AMP (adenosine monophosphate). drugbank.comwikipedia.org
The chemical transformations are as follows:
ppGpp Synthesis: GDP + ATP → ppGpp + AMP
pppGpp Synthesis: GTP + ATP → pppGpp + AMP
While most RSH enzymes can utilize both GDP and GTP as substrates, their affinities may vary. nih.govresearchgate.net For instance, RSH enzymes from Gram-positive bacteria often show a higher affinity for GTP. nih.gov Some small alarmone synthetases, like RelQ from Bacillus subtilis, can even utilize Guanosine-5'-monophosphate (GMP) to produce another variant, pGpp (guanosine 5'-monophosphate 3'-diphosphate). drugbank.comresearchgate.net
| Enzyme (Organism) | Substrate(s) | Product(s) | Reference |
|---|---|---|---|
| RelA/SpoT (General) | GDP, GTP | ppGpp, pppGpp | nih.gov |
| RelQ/RelP (S. aureus) | GDP, GTP, GMP | ppGpp, pppGpp, pGpp | drugbank.com |
| RSH (C. difficile) | GDP, GTP | pGpp | researchgate.net |
The rate of alarmone synthesis and the relative ratio of ppGpp to pppGpp produced are directly influenced by the intracellular availability of the precursor substrates, GDP and GTP. nih.gov The cellular pools of these nucleotides are dynamic and can change rapidly in response to nutritional status. nih.gov
During nutrient-rich conditions, the intracellular concentration of GTP is typically high relative to GDP. Under these conditions, if the stringent response is triggered, the primary product will be pppGpp. Conversely, under conditions of nutrient limitation, the GTP pool may decrease, leading to a higher relative availability of GDP. nih.gov This shift in substrate concentration favors the synthesis of ppGpp. nih.gov
This substrate-level regulation provides a mechanism for the cell to fine-tune the stringent response. While ppGpp and pppGpp are often functionally redundant, some cellular targets exhibit preferential binding to one form over the other, allowing the specific alarmone ratio to modulate different aspects of cellular physiology. nih.gov Furthermore, some synthetase enzymes can be allosterically regulated by alarmones themselves; for example, the small alarmone synthetase SAS1 is positively regulated by pppGpp, but not by ppGpp, creating a positive feedback loop. nih.gov
Other this compound-Dependent Enzymes and Biochemical Reactions
Beyond its role as a precursor for alarmone synthesis, Guanosine-5'-diphosphate (GDP) is a key substrate and regulator in several other fundamental biochemical pathways.
G-protein Signal Transduction: GDP is central to the function of GTPases, which act as molecular switches in cellular signaling. wikipedia.orgwikipedia.org Guanine nucleotide-binding proteins (G-proteins) are "inactive" when bound to GDP. drugbank.com Upon activation by a G-protein coupled receptor (GPCR), GDP is released and replaced by GTP, causing a conformational change that activates downstream signaling cascades. The intrinsic GTPase activity of the G-protein later hydrolyzes GTP back to GDP, terminating the signal and returning the protein to its inactive state. drugbank.comwikipedia.org
Krebs Cycle (Citric Acid Cycle): In the fifth step of the Krebs cycle, the enzyme succinyl-CoA synthetase catalyzes the conversion of succinyl-CoA to succinate. This reaction is coupled to a substrate-level phosphorylation event where inorganic phosphate is used to convert GDP to GTP. byjus.com The GTP can then be readily used by the enzyme nucleoside-diphosphate kinase to transfer its terminal phosphate to ADP, forming ATP. byjus.com
Deoxyribonucleotide Synthesis: Ribonucleotide reductases (RNRs) are enzymes that catalyze the formation of deoxyribonucleotides, the precursors for DNA synthesis. Some classes of RNRs use ribonucleoside diphosphates as substrates. In these cases, GDP is directly converted to deoxyguanosine diphosphate (dGDP). researchgate.net
Polysaccharide Synthesis: GDP is used to activate sugars for their incorporation into complex polysaccharides. Specific enzymes link GDP to a sugar moiety, creating a high-energy "activated" donor substrate. For example, GDP-mannose dehydrogenase is involved in the synthesis of alginate, a polysaccharide produced by some bacteria. nih.gov Similarly, enzymes in Campylobacter jejuni use GDP-d-glycero-α-d-manno-heptose as a precursor for building its capsular polysaccharide. researchgate.netacs.orgnih.gov In Streptomyces, the enzyme OtsA unconventionally uses GDP-glucose to synthesize trehalose (B1683222) 6-phosphate. nih.gov
| Pathway | Enzyme/Protein Class | Role of GDP | Product | Reference |
|---|---|---|---|---|
| Signal Transduction | GTPases / G-Proteins | Bound to inactive state | (Released upon activation) | wikipedia.orgwikipedia.org |
| Krebs Cycle | Succinyl-CoA Synthetase | Substrate (Phosphoacceptor) | GTP | byjus.com |
| DNA Precursor Synthesis | Ribonucleotide Reductase | Substrate | dGDP | researchgate.net |
| Polysaccharide Synthesis | Glycosyltransferases | Carrier molecule for activated sugars (e.g., GDP-mannose) | Elongated polysaccharide | nih.govnih.gov |
Cellular Regulation and Signaling Mediated by Guanosine 3 Diphosphate
Guanosine-3'-diphosphate as an Allosteric Regulator of Enzyme Activity
This compound exerts much of its regulatory influence by binding to allosteric sites on target enzymes, which are locations distinct from the enzyme's active site. This binding induces conformational changes that modulate the enzyme's catalytic activity, either inhibiting or activating it. nih.govresearchgate.net This allosteric regulation allows the cell to rapidly adjust metabolic fluxes and gene expression patterns in response to changing conditions.
This compound is a key player in complex feedback loops that maintain cellular homeostasis. It can act as both a feedback inhibitor and an allosteric activator, depending on the target enzyme and the metabolic context.
As an inhibitor, Guanosine-5'-diphosphate-3'-diphosphate (ppGpp) provides feedback control over the synthesis of other nucleotides. A primary example is its inhibition of enzymes involved in GTP biosynthesis. nih.gov By directly inhibiting enzymes such as HprT (Hypoxanthine-guanine phosphoribosyltransferase) and Gmk (Guanylate kinase), (p)ppGpp ensures that GTP levels are tightly controlled, which is crucial for viability even during non-stress conditions. nih.gov Furthermore, ppGpp competitively inhibits adenylosuccinate synthetase, a key enzyme in the synthesis of Adenosine (B11128) monophosphate (AMP), by competing with the substrate GTP. nih.govresearchgate.net
Conversely, these molecules can also participate in positive feedback or feed-forward activation. For instance, the synthetase enzyme Small Alarmone Synthetase 1 (SAS1) is allosterically activated by Guanosine-5'-triphosphate-3'-diphosphate (pppGpp). nih.govpnas.org This creates a positive feedback loop where the product of one synthetase (RelA) can amplify the alarmone signal by activating another synthetase (SAS1), leading to a more robust and rapid stress response. nih.gov
Table 1: Allosteric Regulation of Enzymes by this compound derivatives
| Target Enzyme | Regulator | Effect | Mechanism |
|---|---|---|---|
| Adenylosuccinate Synthetase | ppGpp | Inhibition | Competitive with GTP substrate. nih.govresearchgate.net |
| GTP Biosynthesis Enzymes (e.g., HprT, Gmk) | (p)ppGpp | Inhibition | Direct allosteric inhibition. nih.gov |
| Small Alarmone Synthetase 1 (SAS1/RelQ) | pppGpp | Activation | Allosteric activation, positive feedback. nih.govpnas.org |
The binding of this compound to an allosteric site can induce significant changes in the three-dimensional structure of a protein, thereby altering its function. The most extensively studied example of this is the interaction between ppGpp and RNA polymerase (RNAP), the central enzyme of transcription. nih.govresearchgate.net
Structural studies have revealed that ppGpp binds to RNAP at sites distant from the catalytic center. nih.govwisc.edu In Escherichia coli, one binding site is located at the interface between the β' and ω subunits of the enzyme. nih.gov Binding at this site connects two pivotal modules of the enzyme, which is thought to restrain the opening and closing of the main RNAP cleft. nih.govresearchgate.net This conformational change prevents the enzyme from efficiently forming stable open promoter complexes, particularly at promoters for ribosomal RNA (rRNA), thereby slowing down nucleotide addition and destabilizing the transcription initiation complex. nih.govresearchgate.net A second binding site, which involves the protein DksA, also contributes to the global reprogramming of transcription. nih.gov This allosteric modulation of RNAP conformation is a primary mechanism by which ppGpp redirects the cell's transcriptional machinery from growth-related genes to stress-response and biosynthetic genes. nih.govnih.gov
This compound in Metabolic Homeostasis
This compound acts as a critical sensor and regulator of the cell's metabolic state, ensuring that cellular activities are balanced with the available resources. It integrates information about nutrient availability to maintain metabolic homeostasis.
The intracellular concentration of (p)ppGpp serves as a sensitive barometer of the cell's nutritional and energy status. frontiersin.org Its synthesis is rapidly triggered by conditions of nutrient limitation, most notably amino acid starvation, which is detected when uncharged tRNAs enter the A-site of the ribosome. asm.org This event activates the (p)ppGpp synthetase RelA, leading to a sharp increase in (p)ppGpp levels. asm.org Therefore, the accumulation of (p)ppGpp directly signals a state of metabolic stress and nutrient scarcity. nih.govresearchgate.net In photosynthetic organisms like cyanobacteria, (p)ppGpp accumulation can also be triggered by energy deprivation, such as a reduction in light intensity, indicating its broader role as a sensor of cellular energy deficits. nih.gov The ratio of (p)ppGpp to GTP, rather than the absolute concentration of either molecule, is often considered the key indicator of the cell's metabolic state. frontiersin.org
The metabolism of guanine (B1146940) nucleotides is intrinsically linked with that of adenine (B156593) nucleotides, forming an integrated network that governs cellular bioenergetics. The synthesis of (p)ppGpp by RelA-family enzymes directly connects these two pools by using ATP as the pyrophosphate donor to phosphorylate either GTP or GDP. nih.govcdnsciencepub.com This process consumes energy stored in the adenine nucleotide pool to generate the guanosine-based alarmone.
Studies have demonstrated that the guanine and adenine nucleotide pools are tightly linked and co-regulated. nih.gov For instance, inhibiting the synthesis of GMP can lead to a decrease in not only GTP levels but also the cellular ATP/ADP ratio. nih.gov This interdependence is partly maintained by enzymes like nucleoside diphosphate (B83284) kinase, which catalyze the transfer of phosphate (B84403) groups between different nucleotides to maintain equilibrium. nih.govnih.gov The cell also manages distinct functional pools of these nucleotides for different purposes; for example, the functional precursor pool for DNA synthesis is significantly larger for adenine nucleotides than for guanine nucleotides, leading to different cellular responses upon starvation for each purine (B94841). aacrjournals.org By regulating the enzymes of GTP biosynthesis, (p)ppGpp provides a negative feedback mechanism that helps maintain the homeostasis of the entire guanylate nucleotide pool. nih.gov
This compound in Stress Response Pathways
The most prominent function of this compound is as the central mediator of the stringent response, a global physiological adaptation to a wide array of environmental stresses. nih.govresearchgate.net Upon detection of a stressor, such as nutrient starvation, the rapid accumulation of (p)ppGpp acts as a systemic alarm, triggering a cascade of regulatory events designed to conserve resources and promote long-term survival. asm.org
The stringent response involves a massive reprogramming of the cell's metabolism and gene expression. researchgate.net A key effect is the downregulation of processes associated with rapid growth, including the synthesis of ribosomes and tRNA, DNA replication, and cell division. nih.gov This is achieved primarily through the allosteric modulation of RNA polymerase by (p)ppGpp, which reduces the transcription of rRNA and tRNA genes. nih.govresearchgate.net Concurrently, (p)ppGpp upregulates the transcription of genes necessary for coping with the stress, such as those involved in the biosynthesis of amino acids. nih.gov In pathogenic bacteria, the stringent response and (p)ppGpp signaling are also critically involved in regulating virulence, antibiotic tolerance, and the formation of chronic infections. nih.govresearchgate.net
Table 2: List of Compounds
| Compound Name | Abbreviation |
|---|---|
| Adenosine monophosphate | AMP |
| Adenosine triphosphate | ATP |
| This compound | |
| Guanosine-5'-diphosphate-3'-diphosphate | ppGpp |
| Guanosine-5'-triphosphate-3'-diphosphate | pppGpp |
| Guanosine (B1672433) diphosphate | GDP |
| Guanosine monophosphate | GMP |
| Guanosine triphosphate | GTP |
| Hypoxanthine-guanine phosphoribosyltransferase | HprT |
| Guanylate kinase | Gmk |
| Small Alarmone Synthetase 1 | SAS1 |
Stringent Response in Prokaryotes and this compound Signaling
The stringent response is a crucial survival strategy employed by bacteria to cope with adverse environmental conditions, such as nutrient deprivation. This response is orchestrated by the alarmone this compound (ppGpp), along with this compound-5'-triphosphate (pppGpp), collectively referred to as (p)ppGpp. mit.eduresearchgate.net When bacteria encounter stressful situations like amino acid or fatty acid starvation, (p)ppGpp accumulates within the cell and acts as a global regulator of gene expression. nih.govfrontiersin.org
The synthesis of (p)ppGpp is primarily carried out by enzymes of the RelA/SpoT homolog (RSH) family. researchgate.net In Escherichia coli, the RelA protein is activated in response to uncharged tRNA molecules occupying the A-site of the ribosome, a direct signal of amino acid scarcity. nih.gov This activation leads to the synthesis of (p)ppGpp from GTP/GDP and ATP. asm.org The accumulation of (p)ppGpp triggers a massive reprogramming of the cell's physiology, characterized by the downregulation of genes involved in growth and proliferation, such as those for ribosomal RNA (rRNA) and transfer RNA (tRNA), and the upregulation of genes involved in stress adaptation and survival, including those for amino acid biosynthesis. researchgate.netnih.gov This redirection of cellular resources allows the bacterium to conserve energy and endure periods of nutrient limitation. nih.gov
The regulatory effects of ppGpp are widespread, impacting transcription, translation, DNA replication, and metabolism. nih.gov By modulating the activity of key enzymes and regulatory proteins, ppGpp ensures a coordinated cellular response to stress, ultimately promoting bacterial survival and persistence. frontiersin.org
This compound-Related Pathways in Eukaryotic Stress Adaptations
While this compound itself and its synthetase have not been identified in mammalian cells, a "stringent-like response" has been described, highlighting a degree of functional conservation in stress response mechanisms across different domains of life. nih.govbiorxiv.org This eukaryotic pathway involves a protein called MESH1 (Metazoan SpoT Homolog 1), which is a homolog of the bacterial SpoT enzyme responsible for (p)ppGpp hydrolysis. duke.edunih.gov
However, in mammalian cells, MESH1 does not primarily act on (p)ppGpp. Instead, it functions as a cytosolic NADPH phosphatase, converting NADPH to NADH. nih.govbiorxiv.org This activity is significant because NADPH is a crucial molecule for cellular antioxidant defense and is involved in protecting cells from ferroptosis, a form of iron-dependent cell death. nih.govescholarship.org Depletion of MESH1 leads to increased levels of NADPH, which enhances cell survival under conditions that would normally induce ferroptosis. biorxiv.orgescholarship.org
Interestingly, the depletion of MESH1 in Drosophila and human cells triggers transcriptional changes that are reminiscent of the bacterial stringent response, including the downregulation of genes involved in growth and proliferation. duke.edunih.gov This suggests that while the specific signaling molecule (NADPH in eukaryotes vs. ppGpp in bacteria) differs, the overarching principle of reallocating resources from growth to survival in response to stress is a conserved strategy. nih.govnih.gov
| Feature | Prokaryotic Stringent Response | Eukaryotic Stringent-Like Response |
| Primary Signaling Molecule | This compound (ppGpp) | Nicotinamide adenine dinucleotide phosphate (NADPH) |
| Key Enzyme | RelA/SpoT Homologs (RSH) | Metazoan SpoT Homolog 1 (MESH1) |
| Enzymatic Activity | (p)ppGpp synthesis and hydrolysis | NADPH phosphatase activity |
| Cellular Outcome | Downregulation of growth-related genes, upregulation of stress response genes | Downregulation of proliferation, enhanced stress survival (e.g., resistance to ferroptosis) |
| References | researchgate.netnih.govfrontiersin.orgresearchgate.netasm.orgnih.govnih.gov | nih.govbiorxiv.orgduke.edunih.govescholarship.org |
This compound's Influence on Gene Expression and Transcriptional Regulation
Direct Binding to Transcriptional Regulators by this compound
This compound exerts a profound influence on gene expression in prokaryotes through its direct interaction with transcriptional regulators. The primary target of ppGpp is the RNA polymerase (RNAP), the central enzyme responsible for transcription. nih.gov By binding directly to RNAP, ppGpp alters its affinity for various promoters, leading to a global reprogramming of transcription. nih.gov This interaction typically results in the downregulation of transcription from promoters of genes involved in rapid growth, such as those for ribosomal RNA (rRNA) and ribosomal proteins. wikipedia.org
In Firmicutes, ppGpp has been shown to directly bind to the transcription factor PurR, a repressor of purine biosynthesis genes. nih.govbiorxiv.org This binding enhances the ability of PurR to bind to DNA and repress the transcription of genes involved in the de novo synthesis of purines. biorxiv.org This mechanism allows the cell to conserve resources by shutting down the energetically expensive process of nucleotide synthesis during periods of nutrient stress. frontiersin.org
The interaction of ppGpp with transcriptional machinery can be complex and is sometimes mediated by cofactors. For instance, in E. coli, the protein DksA works in concert with ppGpp to regulate the transcription of rRNA genes. researchgate.net The binding of both DksA and ppGpp to RNAP synergistically enhances the regulatory effect, leading to a more potent inhibition of rRNA synthesis. researchgate.net
| Transcriptional Regulator | Organism(s) | Effect of ppGpp Binding | References |
| RNA Polymerase (RNAP) | Bacteria (e.g., E. coli) | Alters promoter selectivity, generally inhibiting transcription of growth-related genes. | nih.govnih.govwikipedia.org |
| PurR | Firmicutes (e.g., Bacillus subtilis) | Enhances DNA binding, leading to repression of purine biosynthesis genes. | nih.govbiorxiv.orgfrontiersin.org |
| DksA (cofactor with RNAP) | Escherichia coli | Synergistically enhances ppGpp-mediated regulation of rRNA transcription. | researchgate.net |
Indirect Effects via Metabolic Pathways Influenced by this compound
Beyond its direct interactions with transcriptional regulators, this compound indirectly influences gene expression by modulating various metabolic pathways. By inhibiting key enzymes in these pathways, ppGpp alters the intracellular concentrations of metabolites, which in turn can affect gene expression.
One of the primary metabolic targets of ppGpp is purine nucleotide biosynthesis . In E. coli, ppGpp inhibits several enzymes in this pathway, leading to a reduction in the synthesis of GTP and ATP. nih.gov This not only conserves energy but also prevents the over-accumulation of purine nucleotides during starvation, which can be detrimental to the cell. mit.edu The altered nucleotide pools can then indirectly influence the transcription of various genes.
Fatty acid synthesis is another metabolic process regulated by ppGpp. It has been proposed that ppGpp can inhibit enzymes involved in the initial steps of fatty acid biosynthesis. asm.orgnih.gov By curbing the production of fatty acids, ppGpp helps to balance the cell's metabolic state during periods of nutrient limitation. This can indirectly impact the expression of genes involved in membrane biogenesis and other processes that rely on fatty acid precursors. researchgate.net
Interactions of Guanosine 3 Diphosphate with Biological Macromolecules
Protein-Guanosine-3'-diphosphate Interactions
The regulatory effects of ppGpp are largely mediated by its ability to bind to and modulate the function of various proteins. researchgate.net More than 30 protein targets of (p)ppGpp have been identified, ranging from enzymes involved in core metabolic pathways to key components of the cell's translational and transcriptional machinery. frontiersin.orgnih.gov These interactions are fundamental to the physiological adaptations that allow bacteria to survive under harsh conditions. nih.gov
The ability of ppGpp to regulate a wide variety of proteins stems from the plasticity of its structure, particularly its two linear phosphate (B84403) chains, which allows it to fit into diverse binding pockets. frontiersin.orgnih.gov Structural studies of (p)ppGpp-protein complexes have revealed that while the binding sites are varied, they often share common features enabling specific recognition.
One of the most well-characterized ppGpp binding targets is the RNA polymerase (RNAP) . In Escherichia coli, ppGpp binds to two distinct sites on the RNAP holoenzyme. nih.govnih.gov
Site 1 is located at the interface of the β’ and ω subunits. The guanine (B1146940) base of ppGpp interacts with residues such as arginine, isoleucine, histidine, and aspartic acid in this pocket. frontiersin.org
Site 2 is found at the interface between RNAP and the transcription factor DksA, which often acts as a cofactor for ppGpp-mediated regulation. nih.gov This site is positioned approximately 60 Å from Site 1. frontiersin.org
The binding pockets in GTPase proteins that bind ppGpp, such as Obg, BipA/TypA, and RbgA, are generally shallower compared to those in (p)ppGpp synthetase enzymes. frontiersin.org A key interaction in these pockets often involves the O6 atom of the guanine base of ppGpp. frontiersin.org In contrast, the binding sites within (p)ppGpp synthetases like RelA and small alarmone synthetases (SAS) are characterized by a high concentration of polar residues that form numerous hydrogen bonds with the nucleotide. frontiersin.orgnih.gov
A comparative analysis of various (p)ppGpp-protein complexes indicates that the nature of the interactions can be grouped by the functional class of the protein target. frontiersin.orgnih.gov For instance, guanine base-specific contacts appear to be key determinants for discriminating between different classes of proteins. frontiersin.org
The interaction of ppGpp with its protein targets spans a wide range of binding affinities, which is critical for its role as a global regulator. The intracellular concentrations of (p)ppGpp can increase from 10- to 100-fold during stress conditions, and the varying dissociation constants (Kd) of its targets allow for a hierarchical, concentration-dependent response. nih.govfrontiersin.org This creates a continuum of regulation rather than a simple on/off switch. frontiersin.org
Studies have shown that enzymes involved in nucleotide metabolism are among the first to be affected by rising (p)ppGpp levels, exhibiting high binding affinities. frontiersin.org In contrast, fundamental processes like DNA replication are modulated at higher ppGpp concentrations, indicating weaker binding affinities. frontiersin.org For example, the binding affinity of ppGpp for its two sites on E. coli RNA polymerase has been a subject of study, with evidence suggesting similar affinities for both locations. frontiersin.org The interaction with many GTPase proteins is often competitive, with ppGpp binding to the GTP-binding site. nih.gov
| Protein Target | Organism | Binding Affinity (Kd, Ki, or IC50) | Type of Interaction |
|---|---|---|---|
| RNA Polymerase (RNAP) | Escherichia coli | Micromolar range | Allosteric |
| GTPases (e.g., IF2, EF-G, ObgE) | Escherichia coli | Micromolar to millimolar range | Competitive (with GTP) |
| PurF (amidophosphoribosyltransferase) | Escherichia coli | Low micromolar range | Allosteric Inhibition |
| DnaG (DNA primase) | Bacillus subtilis | ~160 µM (IC50) | Inhibition |
| LdcI (lysine decarboxylase) | Escherichia coli | ~200 µM (Ki) | Allosteric Inhibition |
This table presents approximate binding affinity values from various studies to illustrate the range of interactions. Specific values can vary depending on experimental conditions. nih.govfrontiersin.org
Site-directed mutagenesis has been an invaluable tool for elucidating the functional importance of ppGpp binding sites on proteins. By altering specific amino acid residues within a putative binding pocket, researchers can assess the impact on ppGpp binding and the subsequent regulatory effect.
Studies on E. coliRNA polymerase have utilized this approach to dissect the roles of the two distinct ppGpp binding sites. nih.gov Mutations were introduced into the residues predicted to form these pockets:
Site 1 mutants (e.g., β' R362A/R417A/K615A) showed that this site is required for the inhibition of rRNA transcription by ppGpp in the absence of the cofactor DksA. nih.gov
Site 2 mutants (e.g., β' K681A/N680A) demonstrated that this site is crucial for the synergistic regulation of transcription by ppGpp and DksA. nih.gov
Nucleic Acid-Guanosine-3'-diphosphate Interactions
Beyond proteins, ppGpp also interacts directly with RNA molecules, specifically with structured RNA elements that act as genetic regulators. These interactions represent a direct link between a metabolic signal and the control of gene expression at the RNA level, a mechanism that is hypothesized to be a relic of a primordial RNA World. nih.govnih.gov
An RNA aptamer is a short sequence of RNA that can fold into a specific three-dimensional structure capable of binding a target molecule with high affinity and specificity. nih.gov Naturally occurring RNA aptamers that recognize ppGpp have been discovered as the sensor domains of riboswitches. nih.gov These aptamers bind (p)ppGpp and induce a conformational change in the larger RNA molecule to regulate gene expression. nih.govbiorxiv.org
The specificity of these aptamers has been leveraged to engineer novel molecular tools. By fusing a (p)ppGpp-specific aptamer to a fluorogenic RNA reporter like Broccoli, researchers have created genetically encodable fluorescent sensors. nih.govbiorxiv.orgresearchgate.net When ppGpp binds to the aptamer portion of the sensor, it triggers a structural change that allows the reporter RNA to fold correctly, bind a specific dye, and emit a fluorescent signal. nih.gov This technology enables the direct visualization and monitoring of cellular (p)ppGpp levels in living cells, providing unprecedented insights into the dynamics of the stringent response. nih.gov
A riboswitch is a regulatory segment of a messenger RNA molecule that binds a small molecule ligand, resulting in a change in the production of the proteins encoded by that mRNA. nih.gov In 2018, a new class of riboswitch was discovered and validated that specifically senses the alarmone ppGpp. nih.govnih.gov These ppGpp riboswitches were initially identified through bioinformatics as a conserved RNA structure known as the "ykkC motif". ribocentre.org
The aptamer domain of the ppGpp riboswitch folds into a complex structure that creates a specific binding pocket for the ligand. ribocentre.org Binding of ppGpp stabilizes a secondary structure in the downstream "expression platform" of the riboswitch, which typically leads to the termination of transcription or inhibition of translation initiation. ribocentre.org
Advanced Methodologies for Guanosine 3 Diphosphate Research
Quantitative Analysis of Guanosine-3'-diphosphate in Biological Samples
The accurate quantification of this compound (ppGpp), a key regulator of the stringent response in bacteria and plants, is crucial for understanding its physiological roles. Various sophisticated methodologies have been developed to measure ppGpp levels in complex biological matrices. These techniques offer varying degrees of sensitivity, specificity, and throughput, catering to different research needs.
High-Performance Liquid Chromatography (HPLC) for Nucleotide Profiling
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of nucleotides, including ppGpp. The method's versatility allows for the resolution of a complex mixture of nucleotides from cellular extracts.
Several HPLC approaches have been successfully employed for nucleotide profiling. Reversed-phase HPLC (RP-HPLC) is a common method, often utilizing a C18 column. nih.gov To enhance the retention and separation of highly polar molecules like nucleotides, ion-pairing agents such as tetrabutylammonium hydrogen sulfate are added to the mobile phase. nih.gov This ion-pair reversed-phase HPLC technique has been used to simultaneously quantify 12 different nucleotides and nucleosides, including guanosine (B1672433) diphosphate (B83284) (GDP) and guanosine triphosphate (GTP), from cell culture and urine samples. nih.gov
Hydrophilic Interaction Liquid Chromatography (HILIC) offers an alternative separation mechanism that is also effective for polar compounds. HILIC, in combination with mass spectrometry, has been successfully used to separate ppGpp from the closely related guanosine-5'-triphosphate-3'-diphosphate (pppGpp) in E. coli cell extracts. nih.gov Furthermore, specialized columns, such as those employing hydrogen-bonding interactions, can separate a range of nucleosides including guanosine with high reproducibility. sielc.com
A typical HPLC setup for nucleotide analysis involves a gradient elution profile with a mobile phase consisting of a buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile. nih.gov Detection is commonly achieved by UV absorbance at 254 nm, as the purine (B94841) and pyrimidine (B1678525) bases of nucleotides have strong absorption at this wavelength. nih.gov
Table 1: Comparison of HPLC Methods for Guanosine Nucleotide Analysis
| Method | Stationary Phase | Key Mobile Phase Component | Advantages |
| Ion-Pair RP-HPLC | C18 | Tetrabutylammonium hydrogen sulfate | Good separation of multiple nucleotides |
| HILIC | Amide or other polar phases | High organic solvent concentration | Effective for very polar analytes like ppGpp |
| Hydrogen Bonding | SHARC 1 | Acetonitrile/Methanol | High selectivity based on hydrogen bonding capacity |
Mass Spectrometry-Based Approaches for this compound Detection and Quantification
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), has become the gold standard for the sensitive and specific quantification of ppGpp. nih.govnih.gov This technique offers high selectivity by monitoring specific mass-to-charge (m/z) transitions for the target analyte. For ppGpp, a common transition monitored is m/z 604 → m/z 150. nih.gov
The development of ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (LC-MS/MS) has enabled the detection of ppGpp at very low concentrations, with detection limits reported to be as low as 0.5 nM. nih.gov This high sensitivity is critical as ppGpp concentrations in bacterial cells can be in the picomolar to nanomolar range. nih.gov
Isotope dilution mass spectrometry (IDMS) is a powerful strategy to achieve accurate absolute quantification. nih.gov This method involves spiking the sample with a known amount of a stable isotope-labeled internal standard (e.g., 13C-labeled ppGpp). nih.govresearchgate.net By measuring the ratio of the unlabeled (endogenous) to the labeled ppGpp, precise quantification can be achieved, correcting for variations in sample extraction and instrument response. nih.gov A double-spike IDMS method using both 13C and 15N isotopes has been developed to correct for the in-source fragmentation of pppGpp to ppGpp, which could otherwise lead to an overestimation of ppGpp levels. nih.gov
Sample preparation for MS analysis is a critical step. Efficient extraction of nucleotides from bacterial cells can be achieved using methods involving formic acid or methanol. nih.gov It is often recommended to evaporate the extracts to dryness and reconstitute them in a solution compatible with the initial mobile phase conditions to ensure good chromatographic separation. msu.edu
Table 2: Key Parameters in a Published LC-MS/MS Method for ppGpp Quantification
| Parameter | Value/Description |
| LC Column | Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 8 mM DMHA + 2.8 mM Acetic acid in water, pH ~ 9 |
| Mobile Phase B | Acetonitrile |
| MS Instrument | Xevo TQ-S or Quattro Premier |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitored Transition | Specific m/z for ppGpp |
Data adapted from a published protocol. msu.edu
Enzymatic Assays for this compound Quantification
Enzymatic assays provide an alternative to chromatographic methods for the quantification of guanosine nucleotides. These assays are often based on the specific conversion of the target nucleotide by an enzyme, leading to a measurable product.
One such approach involves the enzymatic synthesis of GDP-sugars. nih.gov For instance, a one-pot, three-enzyme system can be used where a kinase first phosphorylates a monosaccharide, followed by a pyrophosphorylase that uses GTP to form a GDP-sugar. nih.gov An inorganic pyrophosphatase is included to drive the reaction forward by hydrolyzing the pyrophosphate byproduct. nih.gov While this specific example focuses on the synthesis and not the direct quantification of a diphosphate, the principle of using specific enzymes can be adapted for quantitative assays.
Historically, enzymatic assays have been developed for other guanine (B1146940) nucleotides like guanosine 3':5'-cyclic monophosphate (cGMP). A sensitive method for cGMP involves its conversion to GMP by cyclic nucleotide phosphodiesterase, followed by the transfer of a radiolabeled phosphate from [γ-32P]ATP to GMP by a specific phosphotransferase to form [32P]GDP. sielc.com The amount of radiolabeled GDP, which is proportional to the initial amount of cGMP, can then be quantified.
While highly specific, enzymatic assays may have lower throughput compared to modern LC-MS/MS methods and can be more susceptible to interference from other components in the biological sample.
Isotopic Labeling and Tracing Studies for this compound Metabolism
Isotopic labeling is a powerful tool to investigate the metabolic fate of molecules in biological systems. By introducing atoms with a higher mass (stable isotopes) or radioactivity (radioisotopes) into precursor molecules, researchers can trace their incorporation into downstream metabolites like this compound, providing insights into metabolic pathways and turnover rates.
Application of Stable Isotopes in this compound Metabolic Flux Analysis
Metabolic Flux Analysis (MFA) utilizes stable isotope tracers to quantify the rates of metabolic reactions within a network. nih.gov In the context of nucleotide metabolism, cells can be cultured in media containing stable isotope-labeled precursors, such as 13C-labeled glucose or 15N-labeled ammonium chloride. nih.govembopress.org These labeled atoms are incorporated into the building blocks of nucleotides, including the ribose sugar and the guanine base.
By analyzing the mass isotopomer distributions of this compound and its precursors using mass spectrometry, the relative contributions of different metabolic pathways to its synthesis can be determined. nih.gov For example, 13C labeling from glucose can reveal the pathways involved in ribose-5-phosphate synthesis, a key precursor for the ribose moiety of guanosine nucleotides. nih.gov
Dual-labeling experiments using both 13C and 15N can provide a more comprehensive picture of both carbon and nitrogen fluxes in nucleotide biosynthesis. nih.gov This approach has been used to establish glutamate as a central node for nitrogen metabolism in mycobacteria, which is crucial for the synthesis of the guanine base. nih.gov The choice between 13C and 15N labeling depends on the specific metabolic pathway being investigated and the analytical method used. 13C has a higher natural abundance than 15N, which needs to be considered in data analysis.
Table 3: Common Stable Isotopes Used in Nucleotide Metabolic Flux Analysis
| Isotope | Labeled Precursor Example | Information Gained |
| 13C | [U-13C]-Glucose | Carbon flux through pentose phosphate pathway for ribose synthesis |
| 15N | [15N]-Ammonium Chloride | Nitrogen flux for purine ring biosynthesis |
| 13C and 15N | Dual labeling | Simultaneous quantification of carbon and nitrogen fluxes |
Radiotracer Techniques for this compound Turnover Studies
Radiotracer techniques have historically been instrumental in the discovery and study of ppGpp. These methods typically involve labeling cells with radioactive precursors and then detecting the radiolabeled nucleotides.
A common approach for studying (p)ppGpp is to label bacterial cells with 32P-orthophosphate. nih.gov The incorporated radioactivity into different nucleotides can be visualized and quantified after separation by two-dimensional thin-layer chromatography (2D-TLC). nih.gov This technique allows for the measurement of the synthesis and degradation rates (turnover) of ppGpp under different physiological conditions.
Tritium (3H) is another radioisotope used in nucleotide research. For instance, [3H]guanine or [3H]guanosine can be used to study the salvage pathways of purine nucleotide synthesis. The binding of [3H]GTP and its non-metabolized analog [3H]GMP-PNP has been used to characterize guanine nucleotide-binding sites in brain membranes. nih.gov Similarly, the incorporation of [3H]thymidine is a classic method to measure cell proliferation, which is influenced by the availability of purine nucleotides like GDP and GTP. nih.gov
While powerful, radiotracer techniques require specialized facilities and safety precautions for handling radioactive materials. The advent of highly sensitive mass spectrometry methods has provided a non-radioactive alternative for many applications.
Structural Biology Techniques for this compound Complexes
The three-dimensional atomic arrangement of this compound (GDP) in complex with proteins and nucleic acids is fundamental to understanding its biological function. Several high-resolution structural biology techniques are employed to elucidate these intricate interactions.
X-ray Crystallography of this compound-Bound Proteins and Nucleic Acids
X-ray crystallography is a powerful technique for determining the atomic and molecular structure of a crystal, in which the crystalline atoms cause a beam of incident X-rays to diffract into many specific directions. nih.gov By measuring the angles and intensities of these diffracted beams, a crystallographer can produce a three-dimensional picture of the density of electrons within the crystal. From this electron density, the mean positions of the atoms in the crystal can be determined, as well as their chemical bonds, their disorder, and various other information.
In the context of GDP, this technique has been instrumental in revealing the conformational states of various proteins, particularly GTPases, which cycle between an active GTP-bound and an inactive GDP-bound state. mdpi.com The structural differences between these two states are often subtle but have profound functional consequences. For example, the crystal structure of the human M-RAS protein bound to GDP has been determined, providing insights into the "off" state of this signaling protein. nih.govnih.gov These structures are crucial for designing selective compounds that can target specific states of RAS proteins. nih.govnih.gov
Key to the function of many GTPases are the "Switch I" and "Switch II" regions, which undergo conformational changes upon GTP hydrolysis to GDP. nih.gov X-ray crystallography has detailed these changes in proteins like Ha-Ras p21, revealing how the presence or absence of the γ-phosphate on the guanine nucleotide dictates the protein's conformation and its ability to interact with downstream effectors. researchgate.net
Table 1: Examples of GDP-Bound Protein Structures Determined by X-ray Crystallography
| Protein | Organism | PDB ID | Resolution (Å) | Key Findings |
| M-RAS | Homo sapiens | 8Q2Z | 1.85 | Reveals the inactive conformation and unique crystal packing. nih.govnih.gov |
| Ha-Ras p21 | Homo sapiens | 4Q21 | 2.7 | Details the conformational changes in Switch I and II regions upon GDP binding. researchgate.net |
| Elongation Factor Tu (EF-Tu) | Escherichia coli | 1EFC | 2.6 | Shows the interactions between GDP and the protein's phosphate-binding loops. embopress.org |
| Ras Double Mutant (G60A/K147A) | Homo sapiens | 2RGE | 1.95 | Demonstrates a Ras mutant with identical GDP- and GTP-bound structures. nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies of this compound Complexes
Nuclear Magnetic Resonance (NMR) spectroscopy is a technique that exploits the magnetic properties of certain atomic nuclei. It provides information about the structure, dynamics, reaction state, and chemical environment of molecules. For GDP-protein complexes, NMR is particularly valuable for studying conformational dynamics in solution, which can be missed in the static picture provided by crystallography.
Furthermore, NMR has been instrumental in characterizing the impact of disease-associated mutations on the interaction between G proteins and nucleotides. biorxiv.org By monitoring changes in the chemical shifts of backbone amide resonances upon GDP or GTP binding, researchers can map the allosteric network of communication within the protein that links the nucleotide-binding site to distant regions involved in protein-protein interactions. rsc.org
Cryo-Electron Microscopy (Cryo-EM) for Large Complexes Containing this compound
Cryo-electron microscopy (cryo-EM) is a technique that allows for the high-resolution structural determination of large macromolecular complexes in their native, hydrated state. youtube.comnih.gov This method is particularly well-suited for studying large and flexible complexes that are difficult to crystallize, such as ribosomes and their associated factors.
Cryo-EM has provided invaluable insights into the role of GDP in the intricate process of protein synthesis. For instance, structures of the 70S ribosome initiation complex have been solved with initiation factor 2 (IF2) bound to GDP. researchgate.net These structures reveal different conformational states of IF2 and the ribosome, shedding light on how initiator tRNA is accommodated in the P site and how the ribosome is gated to the elongation phase of translation. researchgate.net
The technique has also been used to visualize the ribosome in termination complexes containing release factors and GDP. researchgate.netelifesciences.org These studies have captured distinct conformations of release factor 3 (RF3) when bound to GDP, providing a structural basis for the mechanism of guanine nucleotide exchange on RF3 and its recruitment to the ribosome. researchgate.netelifesciences.org Additionally, cryo-EM has been used to determine the structure of elongation factor 4 (EF4) in its GTP form bound to the ribosome, revealing an unrotated state of the ribosome, which contrasts with the rotated state observed with EF4-GDP. nih.gov
Table 2: Examples of Large GDP-Associated Complexes Studied by Cryo-EM
| Complex | Organism | Resolution (Å) | Key Findings |
| 70S Ribosome with IF2-GDP | Pseudomonas aeruginosa | 3.2 | Reveals a compact conformation of IF2-GDP in the initiation complex. researchgate.net |
| Ribosome with apo-RF3 and RF1 | Bacteria | ~7.5 | Shows a distinct conformation of RF3 compared to its free GDP-bound form. researchgate.netelifesciences.org |
| Ribosome with EF4-GDPCP | Thermus thermophilus | 3.8 | Illustrates an unrotated ribosome state with the GTP form of EF4. nih.gov |
| GMPPA-GMPPB complex with GDP-Man | Homo sapiens | ~3.0 | Uncovers the mechanism of GDP-mannose homeostasis through allosteric regulation. nih.govresearchgate.net |
In Vitro Reconstitution Systems for this compound-Dependent Processes
In vitro reconstitution systems are powerful tools for dissecting complex biological processes by studying them outside of a living organism. These systems allow researchers to control the components and conditions of a reaction, enabling detailed mechanistic studies of GDP-dependent processes.
A classic example is the reconstitution of the G protein activation cycle. researchgate.net In this cycle, G protein-coupled receptors (GPCRs) facilitate the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gα-GTP and Gβγ subunits, which can then activate downstream effectors. elifesciences.orgresearchgate.netnih.gov The intrinsic GTPase activity of the Gα subunit eventually hydrolyzes GTP back to GDP, allowing the heterotrimer to reassemble. researchgate.net By using purified components, researchers can study the kinetics and regulation of each step in this cycle.
Another important application of in vitro systems is in the study of transcription regulation mediated by guanosine 5'-diphosphate 3'-diphosphate (ppGpp), a derivative of GDP. Coupled transcription-translation systems have been used to demonstrate that ppGpp can act as a positive effector for the expression of certain operons, such as the histidine operon in Salmonella typhimurium. pnas.orgnih.gov These studies have been crucial in elucidating the role of ppGpp as a global regulator of gene expression in response to amino acid starvation. pnas.org
Genetic Engineering and Molecular Biology Approaches in this compound Studies
Genetic engineering and molecular biology techniques are indispensable for investigating the role of GDP in cellular processes. Site-directed mutagenesis, in particular, has been widely used to probe the function of specific amino acid residues in GDP-binding proteins.
For instance, mutations in the GTP-binding domain of β-tubulin have been created to investigate the interaction with guanine nucleotides. nih.gov These studies have identified specific residues that are critical for nucleotide binding and have helped to elucidate the structural basis for the differential requirement of Mg²⁺ for GTP versus GDP binding. nih.gov
Similarly, site-directed mutagenesis of Ras proteins has been used to create mutants with altered GDP and GTP binding properties. nih.gov The characterization of a Ras double mutant (G60A/K147A) that exhibits identical GDP- and GTP-bound structures has provided insights into the exchange of structural information between different nucleotide-binding motifs within the protein. nih.gov Furthermore, the overexpression of certain Ras mutants in cells has been shown to have a dominant-negative effect on downstream signaling pathways, highlighting the importance of proper GDP/GTP cycling for cellular function. nih.gov
These genetic approaches, combined with biochemical and structural studies, provide a comprehensive understanding of the multifaceted roles of this compound in biology.
Theoretical and Computational Approaches in Guanosine 3 Diphosphate Studies
Molecular Dynamics Simulations of Guanosine-3'-diphosphate Interactions
Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules. For this compound, MD simulations have been crucial in understanding its structural flexibility and its binding mechanisms to various protein targets.
In its unbound state in solution, this compound (ppGpp) is a highly flexible molecule. The presence of two phosphate (B84403) chains allows for a wide range of conformations. frontiersin.orgnih.gov Replica Exchange Molecular Dynamics (REMD) simulations, a technique that enhances conformational sampling, have been employed to explore the structural dynamics of unbound ppGpp. frontiersin.orgnih.gov These studies have revealed significant flexibility in the glycosidic bond and the ribose sugar, which is a challenging aspect for classical molecular dynamics simulations due to high energy barriers. frontiersin.orgnih.gov
When bound to enzyme active sites, the conformational landscape of ppGpp becomes more restricted. For instance, in the complex with Escherichia coli RNA polymerase (RNAP), ppGpp binds at an interface between the β' and ω subunits, approximately 25-30 Å away from the catalytic center. nih.govresearchgate.net The binding pocket is positively charged, accommodating the negatively charged pyrophosphate groups. nih.gov The guanosine (B1672433) base primarily interacts with the β' subunit, while both pyrophosphate moieties interact extensively with the ω subunit. nih.gov The conformation of ppGpp in this bound state is crucial for its regulatory function, inducing profound alterations in transcription. nih.gov
The table below summarizes key findings from molecular dynamics simulations on the conformational states of ppGpp.
| Simulation Type | System | Key Findings |
| Replica Exchange Molecular Dynamics (REMD) | Unbound ppGpp in solution | Revealed high conformational flexibility of the glycosidic bond and ribose sugar. frontiersin.orgnih.gov |
| Classical Molecular Dynamics | ppGpp bound to E. coli RNA Polymerase | Identified a specific binding site at the β'/ω subunit interface. Showed extensive interactions between the pyrophosphate groups and the ω subunit. nih.gov |
| Molecular Dynamics | Holoenzyme (RNAP in complex with σ factor) | Elucidated the dynamics of the flexible loading gate opening for DNA loading. nih.gov |
Simulations of ppGpp binding to its protein targets provide detailed information about the intermolecular interactions that stabilize these complexes. These interactions include hydrogen bonds, van der Waals interactions, and aromatic stacking. frontiersin.orgnih.gov A survey of available crystal structures of ppGpp-protein complexes, complemented by computational analysis, has shown that there can be consensus binding patterns for particular functional classes of enzymes. frontiersin.orgnih.gov
Quantum Mechanical Calculations on this compound Reactivity
Quantum mechanical (QM) calculations provide a framework for understanding the electronic properties and chemical reactivity of molecules. For guanosine phosphates, QM methods, often combined with molecular mechanics (MM) in hybrid QM/MM approaches, have been instrumental in elucidating reaction mechanisms.
The electronic structure of this compound dictates its chemical properties. The distribution of electron density, particularly around the phosphate groups, is key to its role in phosphoryl transfer reactions. The electrostatic potential surface of guanosine diphosphate (B83284) (GDP) reveals that the highest negative potential is located on the oxygen atoms of the phosphate groups, making them susceptible to interaction with positively charged ions (like Mg²⁺) and protein residues. nepjol.info The highest positive potential is associated with the hydrogen atoms of the sugar and base, indicating sites for hydrogen bonding. nepjol.info These electronic features are fundamental to its binding specificity and catalytic functions.
While specific QM studies on the transformations of this compound are less common, extensive research on the hydrolysis of Guanosine-5'-triphosphate (GTP) to Guanosine-5'-diphosphate (GDP) provides a valuable model for understanding the reactivity of the pyrophosphate moiety. QM/MM simulations of GTP hydrolysis catalyzed by GTPases have detailed the reaction pathway, including the nucleophilic attack of a water molecule on the γ-phosphate and the cleavage of the P-O bond. mdpi.comnih.govsemanticscholar.orgnih.gov
These studies highlight the role of the protein environment, including specific amino acid residues like glutamine and arginine, in stabilizing the transition state and facilitating proton transfer. mdpi.comnih.gov For instance, in the Arl3-RP2 protein complex, a catalytic glutamine side chain actively participates in the reaction. mdpi.comnih.gov The reaction mechanism often proceeds through a dissociative transition state. nih.gov Such detailed mechanistic insights derived from QM/MM calculations are crucial for understanding enzyme-catalyzed reactions involving guanosine phosphates.
The degradation of ppGpp itself involves the enzymatic release of two phosphates from the 3' position, yielding GDP. nih.gov This process is catalyzed by enzymes like SpoT, which possesses both synthetic and hydrolytic activities. nih.gov Understanding the precise electronic rearrangements during this transformation would benefit from dedicated QM and QM/MM studies.
Docking and Virtual Screening Approaches for this compound Analogs and Interacting Molecules
Molecular docking and virtual screening are powerful computational techniques used to predict the binding orientation of small molecules to a protein target and to identify potential new ligands from large compound libraries. chemrevlett.comchemrevlett.com
These methods have been applied to enzymes that interact with guanosine derivatives. For example, virtual screening has been used to identify inhibitors of GDP-mannose dehydrogenase, an enzyme that utilizes a guanosine diphosphate-linked substrate. researchgate.netrsc.org In such studies, a library of compounds is computationally docked into the active site of the target enzyme, and the binding affinities are estimated using scoring functions. researchgate.netrsc.org This approach allows for the rapid identification of potential hit compounds for further experimental validation.
Similarly, docking simulations have been employed to study the binding of guanosine derivatives to the RNA-dependent RNA polymerase (RdRp) of viruses, aiming to discover novel antiviral agents. researchgate.net These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for ligand binding. researchgate.net The insights gained from docking and virtual screening can guide the design of novel this compound analogs with modified properties or molecules that can modulate the activity of ppGpp-binding proteins. The effectiveness of virtual screening can be benchmarked by comparing pharmacophore-based and docking-based approaches. nih.gov
The table below provides examples of docking and virtual screening studies relevant to guanosine phosphate-interacting proteins.
| Target Protein | Method | Objective |
| GDP-mannose dehydrogenase | Virtual Screening (Glide, FRED, GOLD) | Identify novel inhibitors of bacterial alginate production. researchgate.netrsc.org |
| SARS-CoV-2 RdRp | Molecular Docking and MD Simulations | Test novel guanosine derivatives as potential viral replication blockers. researchgate.net |
| Yersinia pseudotuberculosis T3S | Virtual Screening | Identify new inhibitors based on pharmacophore modeling and molecular docking. chemrevlett.com |
Network Modeling of this compound-Involving Metabolic Pathways and Regulatory Networks
This compound is a crucial component of the bacterial alarmones guanosisone tetraphosphate (B8577671) (ppGpp) and guanosine pentaphosphate (pppGpp), collectively known as (p)ppGpp. These molecules are central to the stringent response, a highly conserved stress response pathway in bacteria. The stringent response is triggered by various stress conditions, such as nutrient starvation, and orchestrates a major reprogramming of cellular physiology to promote survival. This includes the modulation of gene expression for up to a third of all genes in the cell, diverting resources from growth and division towards amino acid synthesis and other stress adaptation mechanisms. wikipedia.org Given the complexity of this response, theoretical and computational approaches, particularly network modeling, are invaluable for dissecting the intricate web of interactions involving (p)ppGpp.
Network models provide a mathematical framework to represent and analyze the complex relationships between molecular components in a biological system. In the context of this compound, these models are instrumental in understanding how (p)ppGpp orchestrates the stringent response by integrating signals of nutrient availability and regulating a vast network of metabolic and genetic processes.
One prominent example of network modeling applied to the stringent response is the use of Boolean networks . A Boolean network simplifies the system by representing each component (e.g., a gene, protein, or metabolite) as a node that can exist in one of two states: ON (active/present) or OFF (inactive/absent). The interactions between these nodes are described by logical rules. A semi-quantitative Boolean model of the stringent response in Staphylococcus aureus has been developed, comprising 195 nodes and 320 edges. berkeley.eduresearchgate.netresearchgate.netnih.gov This model integrates the regulatory impact of the stringent response on amino acid metabolism, including the roles of major regulators like RSH (the enzyme responsible for (p)ppGpp synthesis), CodY, and CcpA. berkeley.edunih.gov The predictions of this model regarding amino acid requirements under different conditions have shown a high correlation with in vitro experimental data, demonstrating the utility of this approach in understanding the logic of the stringent response network. berkeley.eduresearchgate.netresearchgate.netnih.gov
Another powerful approach is the use of hybrid systems , which combine continuous and discrete dynamics. These models are particularly well-suited for representing coupled genetic and metabolic networks, where the concentrations of metabolites change continuously over time, while gene expression can be modeled as switching between different states. berkeley.edu A hybrid systems model of the stringent response can capture the multi-affine nature of biochemical reactions and the step-wise changes in gene and enzyme activity. berkeley.edu This approach allows for the analysis of the system's dynamic behavior, such as the transition from a growth phase to a metabolically suppressed state under nutrient limitation. berkeley.edu
Kinetic modeling offers a more detailed, quantitative description of metabolic pathways. These models use ordinary differential equations based on enzyme kinetics (e.g., Michaelis-Menten kinetics) to simulate the dynamic changes in metabolite concentrations. While comprehensive kinetic data for the entire stringent response network is often unavailable, kinetic models of specific pathways regulated by (p)ppGpp, such as purine (B94841) metabolism, have been developed. nih.gov These models can help to understand how (p)ppGpp allosterically inhibits key enzymes in the purine biosynthesis pathway, thereby controlling the cellular pools of guanine (B1146940) nucleotides. nih.gov The integration of experimental data into these models is crucial for their accuracy and predictive power.
The construction of these network models relies on the integration of diverse biological data, including genomic, transcriptomic, proteomic, and metabolomic data. For instance, transcriptome analysis has been used to identify genes that are differentially regulated during the stringent response in Escherichia coli, providing a global view of the regulatory network. asm.org Metabolomic studies have tracked the dynamic changes in metabolite levels following the induction of the stringent response, revealing the rapid remodeling of central carbon and purine metabolism. This data is essential for building and validating network models that can accurately simulate the physiological response to stress.
The insights gained from network modeling of (p)ppGpp-involving pathways are significant. These models have helped to elucidate the hierarchical nature of the stringent response, where (p)ppGpp acts as a master regulator influencing transcription, translation, and enzyme activity. nih.gov They have also provided a framework for understanding how bacteria coordinate their metabolic processes during starvation to ensure survival. For example, modeling has shed light on why bacteria downregulate purine nucleotide synthesis during starvation, a mechanism that is critical for conserving the precursor molecule pRpp for the synthesis of other essential metabolites like UTP, histidine, and tryptophan. nih.gov
The following table provides an overview of the different network modeling approaches used in the study of this compound-involving pathways:
| Modeling Approach | Description | Key Applications in Stringent Response Studies |
|---|---|---|
| Boolean Networks | Represents system components as ON/OFF states with logical rules governing their interactions. | - Elucidating the regulatory logic of the stringent response network. - Predicting essential amino acid requirements under different conditions. - Modeling the virulence regulation in pathogens like Staphylococcus aureus. |
| Hybrid Systems | Combines continuous variables (e.g., metabolite concentrations) with discrete events (e.g., gene switching). | - Modeling the dynamic transition between growth and stationary phases. - Analyzing the coupled genetic and metabolic aspects of the stringent response. berkeley.edu |
| Kinetic Modeling | Uses differential equations based on enzyme kinetics to simulate dynamic changes in metabolite concentrations. | - Quantitatively describing the regulation of specific metabolic pathways, such as purine biosynthesis, by (p)ppGpp. - Understanding the allosteric inhibition of enzymes by (p)ppGpp. nih.gov |
| Flux Balance Analysis (FBA) | A constraint-based modeling approach that predicts metabolic flux distributions at steady state. | - Although not explicitly detailed in the provided context for the stringent response, FBA is a common method for analyzing metabolic network capabilities and could be used to study the metabolic reprogramming that occurs during this response. |
Guanosine 3 Diphosphate in Specific Biological Systems and Model Organisms
Guanosine-3'-diphosphate Metabolism and Regulation in Bacterial Models
The metabolism of (p)ppGpp is primarily managed by proteins from the RelA/SpoT homolog (RSH) family. These enzymes either synthesize (p)ppGpp from GTP or GDP using ATP as a pyrophosphate donor, or hydrolyze it back to GTP/GDP. The balance between synthesis and degradation dictates the intracellular concentration of this alarmone, which in turn modulates transcription, translation, DNA replication, and various metabolic pathways to ensure bacterial survival under adverse conditions.
In Enterobacteriaceae such as Escherichia coli and Salmonella typhimurium, the stringent response is a well-characterized system mediated by (p)ppGpp. The metabolism of this alarmone is controlled by two key RSH enzymes: RelA and SpoT.
RelA: This enzyme is a monofunctional synthetase. Its activity is triggered by amino acid starvation, specifically when an uncharged tRNA binds to the A-site of the ribosome nih.gov. This event signals a halt in protein synthesis due to a lack of available amino acids, prompting RelA to produce (p)ppGpp.
SpoT: This is a bifunctional enzyme possessing both synthetase and hydrolase activities. While its synthetase activity is weaker than RelA's, it is activated by other stresses like carbon, phosphate (B84403), or fatty acid starvation mdpi.com. Crucially, SpoT is the primary hydrolase in E. coli, responsible for degrading (p)ppGpp when stress conditions subside.
Upon accumulation, (p)ppGpp directly binds to RNA polymerase (RNAP), altering its promoter specificity microbialcell.com. This interaction, often facilitated by the cofactor DksA, leads to the downregulation of genes involved in rapid growth, such as those for ribosomal RNA (rRNA) and ribosomal proteins, and the upregulation of genes required for stress survival, including amino acid biosynthesis operons mdpi.com. For instance, in Salmonella typhimurium, (p)ppGpp acts as a positive effector for the transcription of the histidine operon, helping the cell to balance amino acid production with availability ohio-state.edupreprints.org. The intracellular concentration of (p)ppGpp in E. coli can increase dramatically from basal levels of less than 0.2 mM in nutrient-rich conditions to 10- to 100-fold higher levels upon stress induction nih.gov.
| Organism | Key Enzymes | Primary Activation Signal | Key Regulatory Roles |
|---|---|---|---|
| Escherichia coli | RelA (Synthetase), SpoT (Bifunctional) | Amino acid starvation (RelA), Other nutrient stresses (SpoT) | Represses rRNA synthesis, activates amino acid biosynthesis, modulates virulence factor expression mdpi.comnih.gov. |
| Salmonella typhimurium | RelA (Synthetase), SpoT (Bifunctional) | Amino acid starvation | Positive effector for histidine operon transcription, regulates virulence and biofilm formation ohio-state.edupreprints.org. |
Gram-positive bacteria, including the model organism Bacillus subtilis and the pathogen Staphylococcus aureus, also rely on (p)ppGpp for stress adaptation, but their enzymatic machinery differs slightly from that of Enterobacteriaceae.
In Bacillus subtilis, (p)ppGpp homeostasis is maintained by three synthetases:
RelA (RSH): Unlike the E. coli RelA, the B. subtilis RelA is a bifunctional enzyme with both synthetase and hydrolase activities plos.org. It is the major synthetase responding to amino acid starvation.
SasA (RelP/YwaC) and SasB (RelQ/YjbM): These are two small alarmone synthetases (SAS) that contribute to (p)ppGpp pools under specific conditions, such as cell wall stress for SasA nih.govnih.gov.
A primary role of (p)ppGpp in B. subtilis is the regulation of GTP levels. Elevated (p)ppGpp inhibits key enzymes in the purine (B94841) biosynthesis pathway, such as HprT and Gmk, leading to a rapid depletion of the intracellular GTP pool nih.govnih.gov. This reduction in GTP is a critical signal that mediates many of the downstream effects of the stringent response, including the repression of rRNA transcription. Furthermore, (p)ppGpp accumulation in B. subtilis is induced by certain bacteriostatic antibiotics like chloramphenicol, and this response is crucial for preventing the antibiotic from becoming bactericidal nih.govhw.ac.uk.
In Staphylococcus aureus, a bifunctional Rel protein is essential and is supplemented by two other Rel-family proteins, RelP and RelQ nih.govresearchgate.net. (p)ppGpp signaling in S. aureus is interconnected with other regulatory networks, such as the c-di-AMP signaling pathway, and is critical for virulence, antibiotic tolerance (e.g., to vancomycin), and biofilm formation oup.comresearchgate.net.
| Organism | Key Enzymes | Primary Activation Signal | Key Regulatory Roles |
|---|---|---|---|
| Bacillus subtilis | RelA (Bifunctional RSH), SasA (SAS), SasB (SAS) | Amino acid starvation, antibiotic stress, cell wall stress | Inhibits GTP biosynthesis, represses rRNA transcription, modulates translation initiation, induces antibiotic tolerance plos.orgnih.govnih.gov. |
| Staphylococcus aureus | Rel (Bifunctional RSH), RelP (SAS), RelQ (SAS) | Nutrient starvation | Regulates virulence gene expression, promotes antibiotic tolerance, controls biofilm formation, crosstalk with c-di-AMP signaling nih.govresearchgate.netoup.com. |
In mycobacteria, including the significant human pathogen Mycobacterium tuberculosis and the model organism Mycobacterium smegmatis, the stringent response is a key factor in long-term survival, persistence, and drug tolerance.
The central enzyme in mycobacteria is a single, bifunctional RSH protein called Rel.
RelMtb: In M. tuberculosis, this enzyme (RelMtb) is responsible for both the synthesis and hydrolysis of (p)ppGpp nih.govelsevierpure.com. The synthetase activity is crucial for the bacterium to establish and maintain chronic infection in animal models, while the hydrolase activity is essential to prevent toxic accumulation of (p)ppGpp, which would be lethal nih.govnih.gov. Deletion of the rel gene renders M. tuberculosis unable to survive long-term nutrient starvation and attenuates its virulence nih.govnih.gov.
The stringent response in mycobacteria regulates a wide array of cellular processes. It controls the expression of genes involved in transcription and protein synthesis, similar to other bacteria elsevierpure.com. In M. smegmatis, high intracellular levels of ppGpp, induced either by carbon starvation or by heterologous expression of a synthetase, lead to a change in cell morphology to a smaller, coccoid-like form, which may be a survival strategy mdpi.commdpi.com. Furthermore, (p)ppGpp metabolism is linked to other stress response pathways and the biosynthesis of essential molecules, including purines and polyphosphates nih.govresearchgate.net.
| Organism | Key Enzyme | Primary Activation Signal | Key Regulatory Roles |
|---|---|---|---|
| Mycobacterium tuberculosis | Rel (Bifunctional RSH) | Nutrient starvation, host-induced stress | Essential for chronic infection and persistence, regulates drug tolerance, controls transcription and translation nih.govelsevierpure.comnih.gov. |
| Mycobacterium smegmatis | Rel (Bifunctional RSH) | Carbon starvation | Induces morphological changes (coccoid forms), regulates biofilm formation, involved in phosphate sensing pathways mdpi.commdpi.commdpi.com. |
This compound Roles in Yeast and Fungi
Unlike its ubiquitous and essential role in bacteria, (p)ppGpp is not a universal signaling molecule in eukaryotes. While absent in mammalian cells, homologs of (p)ppGpp synthetases have been identified in plants and some fungi, and its artificial introduction into model yeasts has provided insights into its potential effects on eukaryotic cellular processes.
The budding yeast Saccharomyces cerevisiae does not naturally synthesize (p)ppGpp. However, it has served as a powerful model organism to study the effects of this alarmone in a eukaryotic context through the heterologous expression of bacterial or plant RSH enzymes.
Research has shown that the artificial accumulation of ppGpp in S. cerevisiae enhances its tolerance to a variety of environmental stresses. When a plant-derived RSH homolog was expressed in yeast, the resulting ppGpp accumulation conferred increased resistance to osmotic stress, ethanol, hydrogen peroxide (oxidative stress), high temperatures, and freeze-thaw cycles nih.gov.
Microarray analysis of these yeast cells revealed significant changes in gene expression. The accumulation of ppGpp led to the upregulation of numerous known stress-responsive genes nih.gov. This suggests that (p)ppGpp, or the metabolic changes it induces, can intersect with and activate endogenous eukaryotic stress signaling pathways. However, the precise mechanisms of action are still under investigation. Unlike in bacteria, the yeast inosine (B1671953) monophosphate (IMP) dehydrogenase, an enzyme in the GTP biosynthetic pathway, was found to be insensitive to ppGpp, indicating that the alarmone does not regulate GTP pools in yeast in the same manner as it does in B. subtilis nih.gov. The observed stress resistance suggests potential crosstalk with major yeast stress response pathways like the High Osmolarity Glycerol (HOG), Protein Kinase A (PKA), or Target of Rapamycin (TOR) pathways, although direct interactions have yet to be fully elucidated.
| Stress Condition | Observed Phenotype | Associated Molecular Changes |
|---|---|---|
| Osmotic Stress (e.g., high salt) | Enhanced tolerance | Upregulation of stress-responsive genes. |
| Ethanol Stress | Enhanced tolerance | Global changes in gene expression. |
| Oxidative Stress (Hydrogen Peroxide) | Enhanced tolerance | Upregulation of stress-responsive genes. |
| Heat Stress | Enhanced tolerance | Upregulation of stress-responsive genes. |
While S. cerevisiae lacks the machinery for (p)ppGpp synthesis, some filamentous fungi, including species of Aspergillus, do possess genes encoding RSH homologs. The role of endogenous (p)ppGpp signaling in these organisms is an emerging area of research.
In many fungi, adaptation to stress is mediated by well-conserved signaling cascades, such as the HOG MAPK pathway for osmotic stress and other pathways for oxidative and heat shock responses nih.govelsevierpure.com. For example, in Aspergillus fumigatus, a major human pathogen, the ability to respond to various stresses encountered in the host, including temperature shifts and oxidative stress, is critical for its virulence mdpi.com. The presence of RSH homologs in its genome suggests a potential role for (p)ppGpp in modulating these responses.
Although direct experimental evidence detailing the specific function of (p)ppGpp in fungal stress responses is still limited, the established role of (p)ppGpp in the bacterial heat shock response provides a compelling parallel nih.govplos.orgnih.gov. In bacteria, (p)ppGpp helps manage proteotoxic stress by downregulating translation, thereby reducing the load on protein quality control systems. It is plausible that a similar mechanism exists in fungi that produce (p)ppGpp, allowing them to rapidly adjust their metabolism and protein synthesis machinery in response to thermal or other protein-damaging stresses. Further research is required to elucidate the specific triggers, targets, and physiological outcomes of (p)ppGpp signaling in these fungal species.
This compound in Plant Biology
Regulation of Plant Growth and Development by this compound
The accumulation of ppGpp has been shown to be a significant negative regulator of plant growth and development. Its effects are closely tied to its location within the cell. While the primary site of ppGpp signaling is the chloroplast, engineered accumulation in the cytosol has also been demonstrated to impact plant physiology.
| Model Organism | Site of Accumulation | Observed Effect on Growth |
|---|---|---|
| Arabidopsis thaliana | Chloroplast | Robust growth under nutrient-limited conditions |
| Arabidopsis thaliana | Cytosol | Reduced fresh weight (approx. 20% reduction) |
| Physcomitrium patens | Chloroplast | Inhibition of photosynthesis and growth |
Stress Adaptations in Plant Systems Involving this compound
Plants elevate their internal concentrations of ppGpp as a core component of their adaptation strategy to a wide range of environmental stresses. lu.se This response is observed across different plant species and is triggered by both biotic and abiotic challenges. The accumulation of ppGpp within chloroplasts serves as a signal to initiate a "stringent response," a concept originally described in bacteria, which involves a large-scale reprogramming of gene expression and metabolism to conserve resources and enhance survival. researchgate.netlu.se
Research has demonstrated that ppGpp levels increase markedly in response to numerous stressors. lu.se This rapid accumulation allows the plant to quickly adjust its physiology, for instance, by down-regulating processes related to growth and photosynthesis, which might be detrimental under stress, while potentially up-regulating defense or repair mechanisms. biorxiv.org The synthesis of ppGpp is necessary for acclimation to specific nutrient limitations, such as nitrogen starvation in Arabidopsis. biorxiv.org
The signaling pathway involving ppGpp also intersects with established plant hormone pathways. Treatment with stress-related hormones such as jasmonic acid, abscisic acid, and ethylene can elicit an increase in ppGpp levels. lu.se This integration highlights the central role of ppGpp in a complex signaling network that governs plant stress adaptation.
| Stress Category | Specific Stressor |
|---|---|
| Biotic | Wounding |
| Pathogen attack | |
| Jasmonic acid | |
| Ethylene | |
| Abiotic | Heat shock |
| High salinity | |
| Drought | |
| UV irradiation | |
| Heavy metals | |
| Acidity | |
| Abrupt light-to-dark changes | |
| Nitrogen starvation |
This compound in Animal Models (Excluding Clinical Human Trials)
The study of guanosine (B1672433) 5'-diphosphate 3'-diphosphate (ppGpp) in animal models has revealed a more complex and divergent picture compared to plants and bacteria. While enzymes capable of degrading ppGpp have been identified in metazoans, including flies, mice, and humans, the existence of a corresponding enzyme for its synthesis has not been established. frontiersin.orgfrontiersin.org This has led to research focusing on the function of ppGpp-degrading enzymes and the use of animal models to study pathogens that rely on ppGpp for virulence.
Drosophila melanogaster Research Models
For many years, ppGpp was not thought to be present in animals. However, recent research has successfully detected ppGpp in the fruit fly, Drosophila melanogaster, including in germ-free individuals, confirming its endogenous origin. biorxiv.orgfrontiersin.org The levels of ppGpp in Drosophila are controlled by a ppGpp hydrolase encoded by the mesh1 gene. biorxiv.org
Functional studies have linked this novel animal signaling molecule to a specific physiological role: the regulation of sleep. biorxiv.orgbiorxiv.org Experiments using genetic and chemical analyses have shown that the Mesh1 enzyme and, by extension, the levels of ppGpp, are involved in sleep regulation. Mutant flies with altered mesh1 function exhibit changes in their sleep patterns, providing evidence that ppGpp plays a physiological role within the fruit fly's nervous system. biorxiv.orgbiorxiv.org
| Finding | Description |
|---|---|
| Endogenous Presence | ppGpp has been detected in Drosophila extracts, including from germ-free flies, confirming it is not a bacterial contaminant. biorxiv.orgfrontiersin.org |
| Regulatory Enzyme | The gene mesh1 encodes a hydrolase enzyme that degrades ppGpp, thereby regulating its intracellular concentration. biorxiv.org |
| Physiological Function | Genetic manipulation of mesh1 and subsequent changes in ppGpp levels have been shown to affect sleep regulation. biorxiv.orgbiorxiv.org |
Caenorhabditis elegans Studies
Research on an endogenous role for ppGpp in the nematode Caenorhabditis elegans is limited. While some enzymes in C. elegans can be inhibited by ppGpp in laboratory settings, it is not considered a physiological regulatory ligand in the same way it is in bacteria. elifesciences.org
Consequently, the primary use of C. elegans in the context of ppGpp research is as a powerful model host for studying bacterial infections. Many pathogenic bacteria, such as Enterococcus faecalis, utilize ppGpp to control their stress responses and virulence. In this research paradigm, C. elegans serves as a living environment to assess how bacterial mutants unable to produce ppGpp (ppGpp0 strains) differ in their ability to cause infection and harm the host. Studies have shown that the virulence of a ppGpp0 strain of E. faecalis was highly attenuated in a C. elegans killing assay, demonstrating the importance of the bacterial alarmone during infection of a live animal. nih.govbiorxiv.org
| Research Area | Key Findings |
|---|---|
| Endogenous Function | No significant physiological role for endogenous ppGpp has been established in C. elegans. It is not considered a native regulatory ligand. elifesciences.org |
| Host-Pathogen Model | C. elegans is used as a host to study bacterial pathogens. Bacterial strains lacking ppGpp synthesis show significantly reduced virulence and killing ability in the nematode model. nih.govresearchgate.net |
Murine Models for Basic Biological Research
The role of ppGpp in murine models presents a nuanced area of study. Early research failed to detect the synthesis of ppGpp in mouse embryos. However, later discoveries identified a ppGpp hydrolase enzyme in mice, known as Mesh1, which is also found in Drosophila and humans. frontiersin.orgfrontiersin.org The presence of an enzyme that degrades ppGpp suggests that the molecule may be present, at least under certain conditions, although a mammalian ppGpp synthetase remains undiscovered. frontiersin.org
Similar to C. elegans, a major application of murine models in this field is for investigating bacterial pathogenesis. The stringent response, mediated by ppGpp, is essential for many bacteria to survive within a host and establish an infection. For example, research using mouse models of infection has shown that ppGpp is crucial for the virulence of pathogens like Salmonella and Staphylococcus aureus. nih.govasm.org Strains of these bacteria that are genetically modified to be incapable of producing ppGpp are often attenuated and less able to cause disease in mice. nih.gov Furthermore, gut microbes within mice have been shown to modulate their own ppGpp levels in response to the host's feeding schedule, indicating a role for this molecule in host-microbiome interactions. asm.org
| Research Area | Key Findings |
|---|---|
| Endogenous ppGpp | Synthesis has not been detected in embryos. However, a ppGpp-degrading enzyme (Mesh1) has been identified, suggesting the potential for ppGpp presence. frontiersin.orgfrontiersin.org |
| Bacterial Pathogenesis Model | Murine models are critical for demonstrating that bacterial ppGpp synthesis is essential for virulence and the ability to cause disease. nih.govasm.org |
| Host-Microbiome Interaction | Gut bacteria in mice use ppGpp signaling to adapt to the host's nutritional state (e.g., feeding and fasting cycles). asm.org |
Comparative Analysis of this compound Metabolism and Function Across Life Domains
The signaling molecule guanosine 3',5'-bisdiphosphate (ppGpp), along with its precursor guanosine 3'-diphosphate, 5'-triphosphate (pppGpp), collectively known as (p)ppGpp, forms the cornerstone of the stringent response, a crucial survival mechanism in bacteria. This system allows cells to reprogram their physiology in response to nutritional stress. While best characterized in Bacteria, the components and functions of (p)ppGpp signaling show distinct patterns of conservation, modification, and absence across the three domains of life: Bacteria, Archaea, and Eukarya.
Bacteria: The Paradigm of the Stringent Response
In the bacterial domain, (p)ppGpp metabolism is a central regulatory hub. The synthesis and degradation of these alarmones are primarily managed by enzymes of the RelA/SpoT homolog (RSH) superfamily. nih.gov In model organisms like Escherichia coli, two main RSH enzymes, RelA and SpoT, govern (p)ppGpp levels. frontiersin.org
Metabolism: RelA is a synthetase activated by uncharged tRNA in the ribosome during amino acid starvation, producing pppGpp from GTP and ATP. nih.gov SpoT is a bifunctional enzyme with both synthetase and hydrolase activity, responding to a wider range of stresses, including fatty acid, carbon, and phosphate starvation. frontiersin.orgwhiterose.ac.uk The pppGpp produced is rapidly converted to ppGpp by the guanosine pentaphosphate phosphohydrolase (GppA). nih.govfrontiersin.org Additionally, many bacteria possess smaller synthetase-only enzymes known as Small Alarmone Synthetases (SAS). nih.gov
Function: As second messengers, (p)ppGpp orchestrates a massive transcriptional reprogramming. researchgate.net In many Gram-negative bacteria, (p)ppGpp directly binds to RNA polymerase (RNAP), altering its promoter specificity to downregulate genes for growth-related machinery like ribosomes and upregulate genes for amino acid biosynthesis and stress survival. frontiersin.orgnih.gov Beyond transcription, (p)ppGpp inhibits DNA replication, ribosome biogenesis, and translation, effectively arresting cell growth to conserve resources. nih.govnih.gov This stringent control is vital for bacterial virulence, antibiotic tolerance, and biofilm formation. researchgate.net Studies have shown that ppGpp is often a more potent regulator than pppGpp for various cellular processes in E. coli. nih.govresearchgate.net
Archaea: A Mosaic of Bacterial and Eukaryotic Features
Archaea, which often thrive in extreme environments, possess a (p)ppGpp signaling system that appears to be a less complex version of the bacterial one. nih.govucdavis.edu Information processing systems like replication and transcription in Archaea share similarities with eukaryotes, while their metabolic complexity resembles that of bacteria. nih.govresearchgate.net
Metabolism: Like bacteria, archaea utilize RSH enzymes for (p)ppGpp synthesis and degradation. These enzymes are present across various archaeal phyla, suggesting a conserved and ancient role for this signaling system.
Function: The function of (p)ppGpp in Archaea is centered on adaptation to environmental stress, a critical feature for organisms living in extreme conditions. ucdavis.edu While not as extensively studied as in bacteria, (p)ppGpp is understood to regulate growth and help manage cellular resources in response to nutritional limitations, similar to the bacterial stringent response.
Eukarya: A More Restricted and Specialized Role
In eukaryotes, a universal, cytoplasm-based stringent response system analogous to that in prokaryotes is absent. However, (p)ppGpp metabolism has been identified in certain lineages, most notably in plants, where it is confined to the chloroplasts—organelles of endosymbiotic bacterial origin.
Metabolism: Plants possess RSH enzymes that are targeted to the chloroplasts. These enzymes are responsible for synthesizing (p)ppGpp within this organelle. In organisms like Arabidopsis thaliana, an enzyme named AtNUDX26 has been identified as a ppGpp pyrophosphohydrolase. nih.gov
Comparative Summary
The metabolism and function of this compound and its related alarmones display a clear evolutionary trajectory across the domains of life. It is a highly conserved, global regulatory system in Bacteria, essential for adapting to a wide array of nutritional stresses. Archaea retain a similar, albeit likely simpler, system for stress adaptation. In Eukarya, the system's presence is largely restricted to the chloroplasts of plants, a legacy of their bacterial ancestry, where it performs specialized regulatory functions. Its absence in the cytoplasm of most eukaryotes suggests the evolution of alternative, and perhaps more complex, stress response pathways.
Table 9.5.1. Comparative Features of (p)ppGpp Metabolism and Function
| Feature | Bacteria | Archaea | Eukarya |
| Presence of (p)ppGpp | Ubiquitous and central to regulation | Present and widespread | Primarily in plant chloroplasts; absent in the cytoplasm of most eukaryotes |
| Key Synthesizing Enzymes | RSH proteins (RelA, SpoT); Small Alarmone Synthetases (SAS) | RSH proteins | RSH proteins (in chloroplasts) |
| Key Hydrolyzing Enzymes | RSH proteins (SpoT); Small Alarmone Hydrolases (SAH) | RSH proteins | Nudix hydrolases (e.g., AtNUDX26 in plants) |
| Primary Function | Global response to nutritional and other stresses (Stringent Response) | Adaptation to environmental stress and nutritional limitation | Regulation of chloroplast function; plant stress response |
| Key Cellular Targets | RNA Polymerase, Ribosomes, DNA primase, GTP synthesis enzymes | Believed to be similar to bacteria (e.g., transcription and translation machinery) | Chloroplast RNA Polymerase, translational machinery |
Future Directions and Unexplored Avenues in Guanosine 3 Diphosphate Research
Identification of Novel Guanosine-3'-diphosphate-Binding Proteins and Effectors
A primary frontier in understanding GDP's role is the discovery of novel proteins that bind to it or are otherwise influenced by its cellular concentrations. While traditionally viewed as the inactive state of G-proteins, emerging evidence suggests that GDP-bound proteins may have unique interacting partners and functions. The identification of these novel effectors is crucial for a complete picture of G-protein signaling.
Advanced proteomic strategies are at the forefront of this discovery process. Mass spectrometry-based techniques, coupled with affinity enrichment methods, are powerful tools for the proteome-wide capture and identification of GTP-binding proteins. nih.gov These approaches can be adapted to specifically isolate and identify proteins that preferentially interact with the GDP-bound state of G-proteins. For instance, a proteomic analysis of Drosophila head proteins identified specific proteins that interact with either the GDP- or the GTP-loaded forms of the Gαo subunit, demonstrating the feasibility of such targeted approaches. figshare.com
Methodologies for identifying novel binding proteins are becoming increasingly sophisticated. Techniques like activity-based protein profiling and the use of affinity labels can help in the targeted enrichment and identification of these elusive interactors. nih.gov The development of novel chemical probes that mimic GDP could also facilitate the capture of previously unknown binding partners.
Table 1: Methodologies for Identifying Novel GDP-Binding Proteins
| Methodology | Description | Potential Insights |
| Affinity Chromatography | Utilizes immobilized GDP or GDP-bound G-proteins to capture interacting proteins from cell lysates. | Identification of proteins with direct or indirect binding affinity for GDP-bound G-proteins. |
| Mass Spectrometry | Coupled with affinity purification, it allows for the identification and quantification of captured proteins. | High-throughput identification of potential novel effectors and binding partners. nih.govnih.gov |
| Yeast Two-Hybrid Screening | A genetic method to detect protein-protein interactions in vivo. | Can reveal transient or weak interactions that are difficult to capture with biochemical methods. |
| Chemical Proteomics | Employs chemical probes that covalently link to interacting proteins for subsequent identification. | Can capture a broader range of interactions, including those with low affinity. nih.gov |
The identification of these novel GDP-binding proteins and effectors will undoubtedly expand our understanding of how G-protein signaling is initiated, modulated, and terminated.
Exploration of this compound Crosstalk with Other Signaling Pathways
The intricate web of cellular communication involves extensive crosstalk between different signaling pathways. This compound, by governing the inactive state of G-proteins, plays a pivotal role in modulating the cell's responsiveness to a myriad of stimuli. Future research will focus on elucidating the specific mechanisms through which GDP levels and the pool of GDP-bound G-proteins influence and are influenced by other key signaling cascades.
One critical area of investigation is the interplay between G-protein signaling and calcium (Ca2+) signaling. In plants, for instance, calcium signaling is known to crosstalk with various other pathways, including those involving MAP kinases and phytohormones, in response to environmental stress. researchgate.netmdpi.com Given the ubiquitous nature of both G-protein and calcium signaling in eukaryotes, exploring their direct and indirect interactions is a promising avenue. For example, the activation of certain G-protein coupled receptors (GPCRs) can lead to changes in intracellular calcium concentrations, and conversely, calcium levels can modulate the activity of enzymes involved in guanine (B1146940) nucleotide metabolism.
Furthermore, the relationship between guanine nucleotide signaling and cyclic nucleotide pathways, such as those involving cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), warrants deeper investigation. nih.govwikipedia.orgnih.gov There is often an antagonistic relationship between cAMP and cGMP, and the balance between these second messengers is crucial for many physiological processes. nih.gov Since the activation of G-proteins (the transition from GDP to GTP) is a key event upstream of adenylyl cyclase (which produces cAMP), the cellular concentration of GDP-bound G-proteins can profoundly impact the cAMP signaling axis.
Future studies will likely employ a combination of genetic, pharmacological, and systems-level approaches to map the intricate connections between GDP-centric signaling and other pathways. Understanding this crosstalk is essential for comprehending how cells integrate diverse signals to produce coherent physiological responses.
Development of Advanced Probes for In Vivo this compound Detection and Imaging
A significant challenge in the field has been the direct visualization and quantification of GDP in living cells with high spatiotemporal resolution. The development of advanced probes and biosensors is a critical step towards overcoming this hurdle. Such tools will enable researchers to monitor the dynamics of GDP levels in real-time and in specific subcellular compartments, providing unprecedented insights into the regulation of G-protein signaling.
Genetically encoded biosensors based on fluorescent proteins are a particularly promising approach. mdpi.comresearchgate.net These biosensors can be designed to change their fluorescence properties upon binding to a specific molecule. While biosensors for other nucleotides like cGMP and c-di-GMP have been successfully developed, the creation of a highly specific and sensitive sensor for GDP remains a key objective. nih.govnih.govuni-muenchen.de
Fluorescence Resonance Energy Transfer (FRET) is another powerful technique that can be harnessed to create biosensors for GDP. nih.govumbc.edumdpi.com FRET-based sensors can be designed to report on the conformational changes that occur when a G-protein transitions from its GDP-bound to its GTP-bound state. nih.gov This would allow for the indirect monitoring of GDP levels by observing the activity state of G-proteins.
Table 2: Emerging Technologies for In Vivo GDP Detection
| Probe/Sensor Type | Principle of Operation | Potential Advantages |
| Genetically Encoded Fluorescent Biosensors | A fluorescent protein is engineered to change its spectral properties upon binding to GDP. mdpi.comresearchgate.net | Can be targeted to specific subcellular locations; allows for real-time imaging in living cells. |
| FRET-Based G-Protein Activity Sensors | Measures the conformational change in a G-protein upon GDP/GTP exchange through changes in FRET efficiency. nih.govnih.gov | Provides a dynamic readout of G-protein activation status, indirectly reflecting GDP levels. |
| Novel Chemical Probes | Synthetic molecules with fluorescent properties that selectively bind to GDP. | Can potentially offer higher specificity and sensitivity than protein-based sensors. |
| Time-Resolved FRET (TR-FRET) Assays | A variation of FRET that reduces background fluorescence, enhancing signal-to-noise ratio. bellbrooklabs.com | Well-suited for high-throughput screening applications to identify modulators of GDP levels. |
The successful development and application of these advanced probes will revolutionize our ability to study the intricate dynamics of this compound in its native cellular environment.
Systems Biology Approaches to this compound Network Analysis and Predictive Modeling
The complexity of G-protein signaling, with its vast number of receptors, G-proteins, and effectors, necessitates a systems-level understanding. Systems biology approaches, which integrate experimental data with computational modeling, are becoming indispensable for unraveling the intricate network of interactions centered around this compound. nih.gov
Network analysis can be used to map the connections between different components of the G-protein signaling cascade, revealing emergent properties of the system that are not apparent from studying individual components in isolation. nih.gov By constructing and analyzing these networks, researchers can identify key nodes and modules that are critical for signal propagation and regulation.
The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, will be crucial for building comprehensive and accurate models of the this compound network. By combining these different layers of information, researchers can gain a more holistic view of how G-protein signaling is regulated and how it contributes to cellular function in both health and disease.
Biotechnological Applications and Engineering of this compound Metabolic Pathways
The metabolic pathways that produce and regulate the levels of guanine nucleotides, including this compound, are ripe for biotechnological exploitation. Metabolic engineering of these pathways in microorganisms offers the potential for the industrial production of valuable compounds.
For instance, the purine (B94841) biosynthetic pathway can be engineered to increase the production of inosine (B1671953) monophosphate (IMP) and guanosine monophosphate (GMP), which are used as flavor enhancers. nih.gov By manipulating the expression of key enzymes and blocking competing metabolic routes, researchers have been able to significantly increase the yields of these nucleotides in organisms like Corynebacterium glutamicum and Ashbya gossypii. nih.govnih.gov Similar strategies could be applied to develop microbial cell factories for the large-scale production of guanosine and other related compounds. researchgate.net
Furthermore, the engineering of G-protein coupled receptor (GPCR) signaling pathways themselves holds great promise for a variety of applications. unc.edunist.govnih.gov By creating "designer" GPCRs that respond to specific, non-native ligands, it is possible to create novel cellular sensors and actuators. unc.edu The ability to precisely control G-protein signaling, which is fundamentally dependent on the GDP/GTP cycle, opens up new avenues for synthetic biology and the development of cell-based therapies.
The engineering of purine metabolism is another area with significant potential. taylorandfrancis.comfrontiersin.orgmdpi.com By understanding the regulatory mechanisms that control the flow of metabolites through this pathway, it may be possible to develop strategies to manipulate cellular processes that are dependent on guanine nucleotides, such as cell proliferation.
Evolutionary Insights into this compound System Conservation and Diversification
The G-protein signaling system is a fundamental component of eukaryotic cell communication, and its evolutionary history provides valuable insights into its function and regulation. By studying the conservation and diversification of G-proteins and their associated regulatory molecules across different species, we can gain a deeper appreciation for the essential role of the this compound/Guanosine-5'-triphosphate (GTP) switch. abjournals.orgibiology.orgyoutube.comkhanacademy.org
Phylogenetic analyses of G-protein alpha subunits have revealed lineage-specific diversifications, suggesting that these proteins have adapted to perform specialized functions in different organisms. nih.gov The conservation of the core machinery for GDP binding and GTP hydrolysis across vast evolutionary distances underscores the fundamental importance of this molecular switch. researchgate.net
Comparative genomics can be used to identify novel components of the G-protein signaling pathway by looking for genes that are co-conserved with known G-proteins and GPCRs. This approach has the potential to uncover previously unknown regulatory proteins and effector molecules.
Understanding the evolution of the G-protein signaling system can also provide insights into the origins of multicellularity and the development of complex organisms. The expansion and diversification of the G-protein family likely played a crucial role in enabling the evolution of sophisticated cell-cell communication systems. nih.gov By studying the G-protein signaling pathways in a wide range of eukaryotes, from single-celled protists to complex animals, researchers can piece together the evolutionary trajectory of this essential signaling paradigm. teachmephysiology.com
Q & A
Q. What experimental methods are recommended for detecting and quantifying Guanosine-3'-diphosphate (ppGpp) in bacterial or eukaryotic systems?
- Methodological Answer : ppGpp detection typically involves high-performance liquid chromatography (HPLC) with UV or mass spectrometry (MS) for separation and quantification. Enzymatic assays using guanosine-3',5'-bis(diphosphate) 3'-pyrophosphohydrolase (e.g., MESH1) can hydrolyze ppGpp to GDP and pyrophosphate, enabling indirect quantification via coupled reactions (e.g., pyrophosphate-linked colorimetric assays). For cellular samples, rapid quenching (e.g., cold methanol) is critical to preserve ppGpp levels, followed by extraction using acidic conditions to stabilize the molecule . Validation with internal standards (e.g., isotopically labeled ppGpp) and controls (e.g., spoT knockout strains in bacteria) is essential to avoid false positives .
Q. What is the established biological role of ppGpp in prokaryotic and eukaryotic stress responses?
- Methodological Answer : In bacteria, ppGpp acts as an "alarmone" regulating the stringent response during nutrient starvation or stress. It modulates transcription by binding to RNA polymerase, downregulating ribosomal RNA synthesis, and upregulating stress-response genes. In eukaryotes (e.g., plants, mammals), ppGpp-like molecules have been implicated in mitochondrial stress responses and metabolic adaptation. Researchers should validate ppGpp’s role using:
- Genetic knockouts : Deletion of spoT or relA in bacteria to disrupt ppGpp synthesis .
- Phenotypic assays : Monitoring growth arrest, antibiotic tolerance, or metabolite profiling under stress .
Advanced Research Questions
Q. How can structural biology techniques resolve conflicting data on ppGpp-protein interactions?
- Methodological Answer : X-ray crystallography and cryo-EM are critical for elucidating ppGpp binding sites. For example, the crystal structure of [L8K]Arf1 bound to ppGpp revealed interactions with the G-domain and magnesium ions, which stabilize the nucleotide . To address discrepancies in binding affinities:
- Use site-directed mutagenesis to test residues implicated in binding (e.g., switch II regions in Arf1).
- Compare binding kinetics (e.g., surface plasmon resonance) across homologs (e.g., bacterial vs. eukaryotic proteins) .
Q. What experimental strategies differentiate direct vs. indirect effects of ppGpp in signaling pathways?
- Methodological Answer :
- Transcriptomics/proteomics : Compare wild-type and ppGpp-deficient strains under stress to identify primary targets (direct effects) versus downstream cascades (indirect effects) .
- Metabolite tracing : Use -labeled substrates to track metabolic flux changes (e.g., TCA cycle intermediates) linked to ppGpp levels .
- Cross-species complementation : Express eukaryotic ppGpp hydrolases (e.g., MESH1) in bacterial systems to assess functional conservation .
Q. How can researchers resolve contradictions in enzymatic activity data for ppGpp hydrolases (e.g., MESH1)?
- Methodological Answer : Discrepancies in activity (e.g., variable hydrolysis rates) may arise from assay conditions:
- Metal ion dependence : Test Mg/Mn concentrations, as HD-domain hydrolases require divalent cations for catalysis .
- Substrate specificity : Use purified isoforms (e.g., MESH1 vs. SpoT homologs) to compare activity against ppGpp analogs (e.g., AppppA) .
- Post-translational modifications : Assess phosphorylation/acetylation states in eukaryotic systems using immunoprecipitation-MS .
Q. What are the challenges in designing stable ppGpp analogs for in vitro studies?
- Methodological Answer : ppGpp’s labile pyrophosphate bonds limit stability. Strategies include:
- Phosphorothioate analogs : Replace oxygen with sulfur in phosphate groups to resist hydrolysis .
- Fluorescent tags : Attach BODIPY or Cy3 for real-time tracking in binding assays (e.g., fluorescence polarization).
- Validate analogs using enzymatic hydrolysis assays (e.g., resistance to MESH1) and structural overlays (e.g., molecular docking) .
Data Analysis and Interpretation
Q. How should researchers address non-significant phenotypes in ppGpp pathway knockouts?
- Methodological Answer : If spoT or mesh1 knockouts lack expected phenotypes (e.g., stress sensitivity):
- Compensatory mechanisms : Profile paralogs (e.g., relA in bacteria) via qRT-PCR or CRISPR interference .
- Conditional knockouts : Use inducible promoters to bypass developmental lethality in eukaryotes .
- Multi-omics integration : Combine transcriptomics, proteomics, and metabolomics to identify subtle network adaptations .
Q. What statistical approaches are recommended for analyzing ppGpp-related time-course data?
- Methodological Answer :
- Non-linear regression : Model ppGpp dynamics (e.g., synthesis/decay rates) using tools like GraphPad Prism.
- Cluster analysis : Group co-regulated genes/metabolites via hierarchical clustering or PCA .
- Machine learning : Train classifiers (e.g., random forests) on omics data to predict ppGpp-mediated stress outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
